Gsk 221149; gsk 221149A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-butan-2-yl-3-(2,3-dihydro-1H-inden-2-yl)-1-[1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGDGRBPMVYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: GSK 221149 (Retosiban) Mechanism of Action at the Oxytocin Receptor
[1]
Executive Summary
GSK 221149 (Retosiban) is a highly potent, selective, orally active antagonist of the oxytocin receptor (OXTR).[1][2][3] Developed primarily for the management of preterm labor, it represents a significant optimization over peptide-based antagonists (e.g., Atosiban) by utilizing a non-peptide 2,5-diketopiperazine core. This structural innovation confers high oral bioavailability and exceptional selectivity (>1400-fold) against the structurally related vasopressin receptors (V1a, V1b, V2).
This guide delineates the molecular mechanism of GSK 221149, quantifying its pharmacodynamic profile and providing rigorous, self-validating experimental protocols for its characterization in drug discovery workflows.
Molecular Profile & Pharmacodynamics[4]
Structural Basis of Antagonism
GSK 221149 functions as a competitive antagonist . It binds reversibly to the orthosteric site of the G protein-coupled oxytocin receptor, preventing the binding of the endogenous nonapeptide ligand, oxytocin. Unlike oxytocin, which stabilizes the receptor in an active conformation to facilitate G
Quantitative Binding Data
The defining characteristic of GSK 221149 is its sub-nanomolar affinity for the human OXTR and its high discrimination against vasopressin receptors, which often mediate off-target cardiovascular and renal effects.
Table 1: GSK 221149 Binding Affinity and Selectivity Profile
| Receptor Subtype | Species | Parameter | Value (nM) | Selectivity Ratio (vs. hOT) |
| Oxytocin (OT) | Human | Ki | 0.65 | - |
| Oxytocin (OT) | Rat | Ki | 4.1 | ~6x |
| Vasopressin V1a | Human | Ki | >11,000 | >18,000x |
| Vasopressin V1b | Human | Ki | >10,000 | >15,000x |
| Vasopressin V2 | Human | Ki | >900 | >1,400x |
Data Source: Liddle et al. (2008) and validated in subsequent myometrial assays.
Signaling Pathway Blockade
The physiological efficacy of GSK 221149 stems from its interruption of the Gq-PLC-IP3 pathway. In the absence of antagonism, oxytocin binding triggers the hydrolysis of PIP2, releasing IP3, which mobilizes intracellular calcium (
Figure 1: Mechanism of Action: GSK 221149 competitively blocks OXTR, preventing Gq-mediated calcium mobilization and subsequent myometrial contraction.
Experimental Validation: Self-Validating Protocols
To rigorously characterize GSK 221149 or similar antagonists, researchers must employ protocols that include intrinsic controls for viability and specificity.
Protocol A: Competitive Radioligand Binding Assay
This assay determines the affinity (
Reagents:
-
Membranes: CHO cells stably expressing human OXTR.
-
Radioligand:
-Oxytocin (Specific Activity ~40-80 Ci/mmol). -
Buffer: 50 mM Tris-HCl, 10 mM
, 0.1% BSA, pH 7.4.
Workflow:
-
Validation Step (Saturation Binding): Incubate membranes with increasing concentrations of
-Oxytocin (0.05 nM – 10 nM) to establish the of the radioligand for the specific membrane batch. Criterion: Linear Scatchard plot. -
Competition Setup: Prepare assay tubes containing:
-
Membranes (20-50
g protein). -
Fixed
-Oxytocin (~ concentration, e.g., 1 nM). -
GSK 221149 (varying concentrations:
M to M).
-
-
Non-Specific Binding (NSB) Control: Include tubes with excess unlabeled Oxytocin (1
M) to define the floor of the assay. -
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: Where [L] is the radioligand concentration.
Protocol B: Functional Organ Bath Assay (Rat Myometrium)
This ex vivo assay measures the physiological efficacy of GSK 221149 in inhibiting tissue contraction.
Workflow:
-
Tissue Prep: Isolate uterine strips from estrogen-primed non-pregnant Sprague-Dawley rats.
-
Equilibration: Mount strips in an organ bath containing Krebs-Henseleit solution (37°C, pH 7.4, oxygenated). Apply 1g resting tension.
-
Viability Check (Self-Validation): Challenge tissue with KCl (60 mM) . Pass Criterion: Robust, sustained contraction > 2g tension. Discard tissues that fail.
-
Agonist Control: Establish a cumulative concentration-response curve (CRC) for Oxytocin alone (
to M) to determine . -
Antagonist Incubation: Wash tissue. Incubate with fixed concentration of GSK 221149 (e.g., 10 nM) for 30 mins.
-
Schild Analysis: Repeat Oxytocin CRC in the presence of antagonist.
-
Result: GSK 221149 should produce a parallel rightward shift of the Oxytocin curve without depressing the maximum response (
), confirming competitive antagonism .
Chemical Biology & Discovery Logic
The discovery of GSK 221149 utilized a specific optimization workflow starting from a diketopiperazine hit.[2] The logic focused on improving solubility and selectivity over V1a receptors.
Figure 2: Discovery Logic: Structural evolution from HTS hit to GSK 221149, highlighting key SAR modifications for potency and selectivity.
Structure-Activity Relationship (SAR) Highlights
-
Core: The 2,5-diketopiperazine scaffold provides a rigid template that mimics the peptide turn of oxytocin but with improved metabolic stability.
-
Indanyl Group: The addition of the indanyl group at position 3 (cis to the sec-butyl group) was critical for sub-nanomolar potency.
-
Selectivity: The specific stereochemistry (3R, 6R) and the 2-methyl-oxazole substituent are the primary drivers for the >1400-fold selectivity against vasopressin receptors.
References
-
Liddle, J., et al. (2008). "The discovery of GSK221149A: A potent and selective oxytocin antagonist."[4] Bioorganic & Medicinal Chemistry Letters, 18(1), 90-94.[4][5]
-
MedChemExpress. "Retosiban (GSK 221149) Datasheet." MedChemExpress.
-
Gillard, M., et al. (2007). "Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
-
Guide to Pharmacology. "Oxytocin receptor antagonists." IUPHAR/BPS Guide to Pharmacology.
Technical Monograph: Retosiban Pharmacodynamics and hOTR Selectivity Profile
Executive Summary
Retosiban (GSK-221149A) represents a significant evolution in the pharmacological management of preterm labor.[1] Unlike its predecessor Atosiban, which functions as a mixed oxytocin/vasopressin antagonist, Retosiban is a highly potent and selective antagonist for the human oxytocin receptor (hOTR).[1]
This technical guide dissects the binding affinity (
Pharmacological Profile: Affinity and Selectivity
The defining characteristic of Retosiban is its sub-nanomolar affinity for hOTR combined with an exceptional selectivity profile against the structurally related vasopressin receptors (
Comparative Binding Affinity Table
The following data aggregates pivotal kinetic values derived from competitive radioligand binding assays using
| Receptor Target | Ligand | Selectivity Ratio (vs hOTR) | Physiological Impact | |
| hOTR (Human Oxytocin) | Retosiban | 0.65 | 1 | Inhibition of Uterine Contraction |
| hOTR | Atosiban | ~76.4 | - | Mixed efficacy (lower affinity) |
| Retosiban | > 900 | > 1400-fold | Minimal vasoconstriction interference | |
| Retosiban | > 1000 | > 1500-fold | Minimal ACTH modulation | |
| Retosiban | > 1000 | > 1500-fold | No antidiuretic effect |
Technical Insight: The
-fold selectivity ratio is the primary driver of Retosiban's improved safety profile compared to Atosiban, which exhibits significant affinity forreceptors ( nM), contributing to hemodynamic side effects.[1]
Structural & Mechanistic Basis of Affinity
Retosiban's high affinity is not accidental; it is a result of precise structure-activity relationship (SAR) optimization around a 2,5-diketopiperazine (DKP) core.[1]
Key Structural Determinants[1][2]
-
Indanyl Group (Position 3): This lipophilic moiety penetrates a deep, hydrophobic crevice in the hOTR transmembrane domain. This interaction is the primary contributor to the sub-nanomolar potency (
nM).[1] -
sec-Butyl Group (Position 6): Provides steric bulk that locks the core in a bioactive conformation.[1]
-
Oxazol-Morpholine Amide (Position 7): Enhances solubility and pharmacokinetic properties without disrupting the critical receptor-ligand interface.[1]
Visualization: Selectivity Logic
The following diagram illustrates the logical flow from chemical structure to physiological outcome.
Figure 1: Structural determinants of Retosiban selectivity.[1][2] The Indanyl group confers specific high-affinity binding to hOTR while preventing interaction with Vasopressin receptors.[1]
Experimental Protocol: Determining
To replicate or validate the
Protocol: -Oxytocin Competition Assay
Objective: Determine the affinity (
Reagents & Setup
-
Source Tissue: CHO cells stably expressing recombinant hOTR.[1]
-
Radioligand:
-Oxytocin (Specific Activity ~40-60 Ci/mmol).[1] -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 0.1% BSA, pH 7.4.[1] -
Non-Specific Binding (NSB) Control: 1
M unlabeled Oxytocin.[1]
Step-by-Step Methodology
-
Membrane Preparation: Harvest CHO-hOTR cells, homogenize in ice-cold buffer, and centrifuge (40,000 x g) to isolate plasma membranes. Resuspend to a final protein concentration of ~20-50
g/well .[1] -
Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume 250
L): -
Equilibrium Phase: Incubate plates at 25°C for 60 minutes .
-
Causality: Sufficient time is required for the slow dissociation kinetics of high-affinity ligands to reach equilibrium.[1]
-
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.[1]
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) in a beta counter.
Data Analysis (Self-Validation)
Calculate
- : Concentration of Retosiban displacing 50% of specific binding.
-
: Concentration of
-Oxytocin used.[1][3] - : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
Visualization: Assay Workflow
Figure 2: Workflow for the Radioligand Competition Binding Assay used to determine Retosiban Ki.
Functional Consequence: Pathway Blockade
Binding affinity translates to efficacy.[1] Retosiban acts as a competitive antagonist, preventing Oxytocin-induced conformational changes in the receptor that normally facilitate
Mechanism of Action[4][5][6]
-
Agonist (Oxytocin) Action: Binds hOTR
Activates PLC activation generation release from sarcoplasmic reticulum Myometrial Contraction .[1] -
Antagonist (Retosiban) Action: Occupies hOTR binding pocket with high affinity (
nM) Sterically prevents Oxytocin binding No activation Basal levels maintained Uterine Relaxation .[1]
Visualization: Signaling Pathway
Figure 3: Retosiban blocks the Gq-PLC-IP3 signaling cascade, preventing the calcium release necessary for uterine contraction.[1]
References
-
Lammens, A. et al. (2008). "The discovery of GSK221149A: a potent and selective oxytocin antagonist." Bioorganic & Medicinal Chemistry Letters.
-
Thornton, S. et al. (2015). "Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study."[1][4] British Journal of Clinical Pharmacology. [1]
-
Eldering, A. et al. (2019). "Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle." Endocrinology.
-
Gimpl, G. & Fahrenholz, F. (2001). "The oxytocin receptor system: structure, function, and regulation." Physiological Reviews. [1]
Sources
Technical Deep Dive: GSK 221149 (Retosiban) Binding Affinity & Selectivity Profile
Executive Summary
GSK 221149 (Retosiban) represents a significant medicinal chemistry milestone in the development of tocolytics. Unlike its predecessor Atosiban , which functions as a mixed oxytocin/vasopressin antagonist, Retosiban is a highly potent and selective antagonist of the human oxytocin receptor (OTR).[1]
With a binding affinity (
Molecular Profile & Mechanism of Action
Retosiban is a non-peptidic small molecule built upon a 2,5-diketopiperazine core.[2] This structural scaffold allows for high oral bioavailability and metabolic stability, contrasting with the rapid degradation typical of peptide analogs.
Pharmacodynamics[3]
-
Primary Target: Human Oxytocin Receptor (OTR).
-
Mode of Action: Competitive orthosteric antagonist.[1]
-
Binding Site: Retosiban occupies the transmembrane binding pocket of the G protein-coupled receptor (GPCR), preventing the endogenous ligand (oxytocin) from triggering the conformational change required for
protein coupling.
Signaling Pathway Blockade
Under normal physiological conditions, oxytocin binding triggers the
Figure 1: Mechanism of Action.[2][3][4] Retosiban competitively inhibits OTR, preventing the Gq-PLC-IP3 cascade essential for uterine contraction.
Binding Affinity Analysis
The critical differentiator for Retosiban is its selectivity profile.[1] While Atosiban (the current standard of care in some regions) binds with high affinity to the Vasopressin
Comparative Affinity Data ( )
The following data summarizes competitive radioligand binding assays using human recombinant receptors expressed in CHO or HEK293 cells.
| Receptor Subtype | Retosiban | Atosiban | Fold Selectivity (Retosiban) | Physiological Impact of Blockade |
| Oxytocin (OTR) | 0.65 | ~81 | N/A | Inhibition of Uterine Contractions |
| Vasopressin | > 910 | ~3.5 - 4.7 | > 1400x | Vasodilation (Avoids hypotension) |
| Vasopressin | > 910 | N/A | > 1400x | ACTH Secretion (Minimal impact) |
| Vasopressin | > 910 | N/A | > 1400x | Antidiuresis (Avoids fluid retention) |
Key Insight: Atosiban actually has a higher affinity for the
Experimental Protocols
To replicate or validate these affinity values, researchers must employ rigorous radioligand binding assays. The following protocols are designed for Trustworthiness and Self-Validation .
Protocol A: Membrane Preparation
Objective: Isolate high-quality cell membranes expressing hOTR for binding assays.
-
Cell Culture: Grow CHO or HEK293 cells stably transfected with human OTR to 80-90% confluency.
-
Harvest: Wash cells with ice-cold PBS. Scrape into lysis buffer (50 mM Tris-HCl, 5 mM
, 5 mM EDTA, pH 7.4) containing protease inhibitors. -
Homogenization: Disrupt cells using a Polytron homogenizer (3 bursts of 10s on ice).
-
Differential Centrifugation:
-
Spin at 1,000 x g for 10 min at 4°C (remove nuclei/debris).
-
Transfer supernatant and spin at 40,000 x g for 30 min at 4°C (pellet membranes).
-
-
Resuspension: Resuspend the final pellet in assay buffer. Determine protein concentration via BCA assay.
-
Storage: Aliquot and store at -80°C. Do not refreeze.
Protocol B: Competitive Radioligand Binding Assay
Objective: Determine the
Reagents:
-
Radioligand:
-Oxytocin (Specific Activity ~40-60 Ci/mmol). -
Non-specific Control: 1
M unlabeled Oxytocin. -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, 0.1% BSA, pH 7.4.[1]
Workflow:
-
Plate Setup: Use 96-well plates.
-
Total Binding: Membrane +
-Oxytocin + Buffer.[1] -
Non-Specific Binding: Membrane +
-Oxytocin + Excess Unlabeled Oxytocin. -
Test: Membrane +
-Oxytocin + GSK 221149 (concentrations to M).
-
-
Incubation: Incubate at 30°C for 60 minutes to reach equilibrium.
-
Termination: Rapid filtration through Whatman GF/C filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer.
-
Detection: Add scintillation cocktail and count radioactivity (CPM).
-
Analysis:
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff Equation : (Where is radioligand concentration and is the dissociation constant of the radioligand).[1]
-
Figure 2: Radioligand Competition Binding Workflow. A standard pipeline for determining Ki values.
Clinical Implications of Selectivity
The high selectivity of Retosiban addresses the limitations of non-selective agents.
-
Cardiovascular Safety: The
receptor mediates vasoconstriction. Non-selective antagonists can cause hypotension or reflex tachycardia. Retosiban's >1400-fold margin provides a wide therapeutic window where uterine relaxation occurs without vascular effects. -
Renal Safety: The
receptor regulates water reabsorption in the kidney. Blockade can lead to aquaresis (water loss). Retosiban shows no affinity for at therapeutic concentrations. -
Tocolytic Efficacy: By specifically targeting the OTR, Retosiban effectively reduces uterine contractility in spontaneous preterm labor models without the dose-limiting side effects that often curtail the use of other tocolytics.
References
-
GlaxoSmithKline. (2008). The Discovery of GSK221149A: A Potent and Selective Oxytocin Antagonist. Journal of Medicinal Chemistry. Link
-
Lymperopoulos, A. (2015). Pharmacology of Tocolytic Agents. Physiological Reviews. Link
-
Thornton, S., et al. (2015). The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch. Reproductive Sciences. Link
-
Eldering, J.A., et al. (2005). Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link
-
BenchChem. (2025).[1][5] A Comparative Guide to the Selectivity of Retosiban for the Oxytocin Receptor. Link
Sources
Retosiban non-peptide oxytocin receptor antagonist properties
High-Affinity Non-Peptide Oxytocin Receptor Antagonist [1][2]
Executive Summary
Retosiban (GSK-221149A) represents a significant class of non-peptide oxytocin receptor (OXTR) antagonists designed to modulate uterine contractility.[3][4] Unlike peptide-based analogs (e.g., Atosiban), Retosiban utilizes a 2,5-diketopiperazine (2,5-DKP) core scaffold to achieve high oral bioavailability and superior receptor subtype selectivity.
This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for Retosiban. It focuses on its application as a tool compound for interrogating OXTR signaling pathways and its differentiation from vasopressin receptor subtypes (
Chemical Identity & Physicochemical Properties[5][6]
Retosiban is chemically distinct from peptide antagonists, offering improved metabolic stability and blood-brain barrier properties (though primarily peripherally acting in obstetric applications).
| Property | Specification |
| IUPAC Name | (3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-(morpholin-4-yl)-2-oxoethyl]piperazine-2,5-dione |
| CAS Number | 820957-38-8 |
| Formula | |
| Molecular Weight | 494.59 g/mol |
| Solubility | >0.22 mg/mL (Physiological pH); Soluble in DMSO |
| LogD | 2.2 |
| Core Scaffold | 2,5-diketopiperazine (Cyclic Dipeptide) |
| Stereochemistry | (3R, 6R, 7R)-isomer (Critical for potency) |
Pharmacology & Mechanism of Action[7]
3.1 Receptor Selectivity Profile
The clinical utility and experimental value of Retosiban stem from its high selectivity for OXTR over the structurally homologous vasopressin receptors.[2][4][5] This selectivity minimizes off-target cardiovascular and renal effects mediated by
Table 1: Binding Affinity and Selectivity Profile
| Receptor Target | Species | Selectivity Ratio (vs. OXTR) | |
| Oxytocin (OXTR) | Human | 0.65 | - |
| Oxytocin (OXTR) | Rat | 4.1 | - |
| Vasopressin | Human | >1,000 | >1400-fold |
| Vasopressin | Human | >5,000 | >7000-fold |
| Vasopressin | Human | >10,000 | >15000-fold |
Data Source: Liddle et al. (2008) and GSK Clinical Data [1, 2].
3.2 Mechanism of Action (MOA)
Retosiban functions as a competitive antagonist (and potential inverse agonist in stretch-induced signaling) at the
-
Binding: The indanyl group penetrates a hydrophobic crevice in the transmembrane domain, while the 2,5-DKP core stabilizes the inactive conformation.
-
Signal Blockade: Prevents
coupling. -
Downstream Effect: Inhibits Phospholipase C (PLC) activation, preventing
-mediated release from the sarcoplasmic reticulum, thereby inhibiting myosin light chain kinase (MLCK) phosphorylation and uterine contraction.
Figure 1: OXTR Signaling Blockade by Retosiban
Caption: Competitive antagonism of the Gq-PLC-IP3 pathway. Retosiban prevents agonist-induced calcium mobilization and subsequent smooth muscle contraction.[4]
Synthesis Pathway (The Ugi Reaction)
The synthesis of Retosiban is a masterclass in convergent chemistry, utilizing the Ugi Four-Component Reaction (U-4CR) to assemble the peptide backbone efficiently, followed by cyclization.
Key Steps:
-
Ugi Reaction: Condensation of four components (Amine, Aldehyde, Isocyanide, Carboxylic Acid) to form a linear dipeptide.
-
Deprotection: Hydrogenation removes Cbz/Benzyl groups.
-
Cyclization: Spontaneous or base-catalyzed formation of the 2,5-diketopiperazine ring.
Figure 2: Convergent Synthesis Workflow
Caption: The Ugi 4-component reaction assembles the linear precursor, which undergoes cyclization to form the active 2,5-DKP core.
Validated Experimental Protocols
Protocol A: Radioligand Competition Binding Assay (
Determination)
Purpose: To validate the affinity of Retosiban in a specific cell line (e.g., CHO-hOTR).
Materials:
-
Source: CHO cell membranes stably expressing human OXTR.[2]
-
Ligand:
-Oxytocin (Specific Activity ~40-60 Ci/mmol). -
Buffer: 50 mM Tris-HCl, 10 mM
, 0.1% BSA, pH 7.4.
Workflow:
-
Preparation: Dilute Retosiban in DMSO (stock 10 mM) to serial concentrations (
M to M). -
Incubation:
-
Mix 50 µL Membrane suspension (20 µg protein/well).
-
Add 25 µL
-Oxytocin (final conc. ~ , approx. 1 nM).[3] -
Add 25 µL Retosiban dilution.
-
Control: Non-specific binding defined by 1 µM unlabelled Oxytocin.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation:
Protocol B: Functional Calcium Mobilization Assay (FLIPR)
Purpose: To assess functional antagonism against Oxytocin-induced signaling.
Workflow:
-
Seeding: Plate CHO-hOTR cells in 384-well black/clear-bottom plates (10k cells/well). Incubate overnight.
-
Dye Loading: Aspirate media. Add Calcium-4 or Fluo-4 NW dye loading buffer (containing 2.5 mM Probenecid). Incubate 45 mins at 37°C.
-
Antagonist Pre-treatment: Add Retosiban (serial dilutions) to cells. Incubate 15 mins at RT.
-
Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject Oxytocin at
concentration.[2] -
Detection: Measure fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
-
Data: Calculate inhibition of Peak RFU.
Clinical Development Context
Retosiban was developed by GlaxoSmithKline (GSK) specifically to address the limitations of Atosiban (poor selectivity) and
-
Phase II: Demonstrated proof-of-concept by reducing uterine contractions in spontaneous preterm labor with a favorable safety profile [3].
-
Phase III: Trials were initiated to compare Retosiban vs. Placebo and Atosiban.[6][7] However, these studies were terminated early primarily due to recruitment challenges, not safety signals.
-
Current Status: While not currently marketed for preterm labor, Retosiban remains the gold standard reference compound for in vitro OXTR selectivity studies due to its superior profile compared to L-368,899 and Epelsiban [4].
References
-
Liddle, J., et al. (2008). "The discovery of GSK221149A: a potent and selective oxytocin antagonist."[2][4][5] Bioorganic & Medicinal Chemistry Letters, 18(1), 90-94.
-
Eldridge, F. L., et al. (2020).[8] "Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle." Endocrinology, 161(2).
-
Thornton, S., et al. (2015). "Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study." British Journal of Clinical Pharmacology, 80(4), 740-749.
-
GSK Clinical Study Register. (2017). "A study to evaluate the efficacy and safety of retosiban in women with spontaneous preterm labor."[6][7][9] Study ID: 114620.
Sources
- 1. adooq.com [adooq.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Retosiban - Wikipedia [en.wikipedia.org]
- 6. GSK begins Phase III programme to evaluate retosiban for spontaneous preterm labour - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. gsk.com [gsk.com]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Retosiban Biological Activity in Myometrial Tissue
Executive Summary
Retosiban (GSK-221149A) represents a class of highly selective, orally active non-peptide oxytocin receptor (OTR) antagonists.[1][2] Unlike its predecessor Atosiban, which exhibits mixed antagonism at both OTR and Vasopressin V1a receptors, Retosiban was engineered for high specificity to minimize off-target hemodynamic effects.
This technical guide details the biological activity of Retosiban in human myometrial tissue.[2] It provides researchers with validated protocols for assessing OTR antagonism, quantitative binding data, and a mechanistic breakdown of its interference with the
Part 1: Pharmacodynamics & Mechanism of Action
Receptor Selectivity and Affinity
Retosiban acts as a competitive antagonist at the oxytocin receptor.[1][3][4] Its defining characteristic is its selectivity profile.[1] In radioligand binding assays using human myometrial membranes, Retosiban demonstrates sub-nanomolar affinity for the OTR.
Table 1: Comparative Binding Affinity (
| Receptor Target | Retosiban ( | Atosiban ( | Selectivity Ratio (Retosiban) |
| Oxytocin (OTR) | 0.65 nM | ~81 nM | N/A |
| Vasopressin V1a | >910 nM | ~4.7 nM | >1400-fold (OTR vs V1a) |
| Vasopressin V1b | >910 nM | -- | >1400-fold |
| Vasopressin V2 | >910 nM | -- | >1400-fold |
Data aggregated from GSK preclinical data and comparative pharmacology studies (See References).
Mechanistic Interference
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to
Retosiban occupies the orthosteric binding site of the OTR, preventing the conformational change required for G-protein coupling. This blockade inhibits the release of intracellular calcium from the sarcoplasmic reticulum, thereby preventing the activation of Myosin Light Chain Kinase (MLCK) and subsequent actin-myosin cross-bridging.
Diagram 1: Retosiban Inhibition of the OTR Signaling Pathway
Caption: Retosiban competitively blocks OTR, preventing Gq-mediated calcium release and subsequent myometrial contraction.[1][3][4][5][6][7][8][9][10]
Part 2: In Vitro Biological Activity
Inhibition of Contractility
In isolated human myometrial strips obtained from term C-sections, Retosiban displays potent inhibitory effects.[2]
-
Oxytocin-Induced Contractions: Retosiban causes a parallel rightward shift in the oxytocin concentration-response curve (Schild analysis compatible), confirming competitive antagonism.
-
Spontaneous Contractions: At higher concentrations (
100 nM), Retosiban significantly reduces the frequency and amplitude of spontaneous contractions. -
Stretch-Induced Contractions: A unique feature of Retosiban is its ability to dampen mechano-transduction. Mechanical stretch of the myometrium normally upregulates OTR sensitivity and ERK1/2 phosphorylation. Retosiban (10 nM) has been shown to block this stretch-induced signaling, suggesting it stabilizes the receptor in an inactive state (inverse agonism).
Functional Potency ( )
-
Human Myometrium (Oxytocin-stimulated):
values are typically in the range of 1–10 nM , depending on the oxytocin concentration used (usually levels). -
Rat Myometrium:
~180 nM.[5] Note: The lower potency in rats compared to humans highlights the importance of using human tissue models for translational accuracy.
Part 3: Experimental Methodologies
Protocol: Isometric Tension Recording (Organ Bath)
This is the gold-standard assay for validating Retosiban activity.
Causality & Integrity:
-
Viability Check: We use High-K+ (KCl) depolarization to bypass GPCRs and directly activate Voltage-Gated Calcium Channels (VGCC). If a strip does not respond to KCl, the contractile machinery is damaged, and the data must be discarded.
-
Normalization: Contractile force is normalized to the strip's weight or cross-sectional area to allow comparison between samples.
Workflow Diagram:
Caption: Step-by-step workflow for isometric tension recording to assess Retosiban potency.
Detailed Steps:
-
Buffer Preparation: Prepare Modified Krebs-Henseleit buffer (mM): NaCl 119, KCl 4.7,
1.2, 1.2, 25, 2.5, Glucose 11.1. Aerate continuously with 95% /5% (pH 7.4). -
Tissue Mounting: Suspend myometrial strips (2mm x 10mm) in organ baths at 37°C. Apply 2g resting tension.
-
Equilibration: Allow strips to equilibrate for 60-90 minutes, washing every 15 minutes, until spontaneous contractions stabilize.
-
Viability Challenge (Critical): Expose tissue to 40-50 mM KCl.
-
Pass Criteria: Rapid, sustained tonic contraction.
-
Fail Criteria: <1g force or unstable baseline.
-
-
Antagonist Incubation: Wash out KCl. Incubate Retosiban (e.g., 1 nM, 10 nM, 100 nM) for 30–60 minutes.
-
Agonist Challenge: Construct a cumulative concentration-response curve (CCRC) for Oxytocin (
M to M). -
Analysis: Calculate the Dose Ratio (DR) and Schild plot to determine
.
Part 4: Comparative Pharmacology & Clinical Translation
Retosiban vs. Atosiban
While Atosiban is clinically approved in Europe, its lack of selectivity (blocking V1a) can lead to hemodynamic alterations, although these are generally mild. Retosiban's failure in Phase 3 (PRIMROSE trials) was not due to a lack of biological potency at the receptor level, but likely due to:
-
Pathway Redundancy: In late-stage labor, prostaglandin signaling (EP/FP receptors) may dominate over oxytocin signaling. Blocking OTR alone may be insufficient to stop established labor.
-
Receptor Desensitization: High levels of oxytocin during labor may have already internalized a significant portion of OTRs, rendering antagonists less effective.
Why Retosiban Remains Relevant
For researchers, Retosiban is the superior tool for distinguishing OTR-mediated effects from V1a-mediated effects. If a uterine response is blocked by Atosiban but not by Retosiban, the mechanism likely involves the Vasopressin V1a receptor.[7]
References
- values and selectivity r
- of 0.
-
The effect of an oxytocin receptor antagonist (Retosiban) on human myometrial explants. Source: PubMed / National Institutes of Health (NIH). URL:[Link] (Note: Key paper on stretch-induced contractility and inverse agonism).
-
Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban. Source: Endocrinology (Oxford Academic). URL:[Link] (Note: Detailed signaling pathway analysis including IP3 and ERK1/2).
-
Contractility Measurements of Human Uterine Smooth Muscle. Source: Journal of Visualized Experiments (JoVE) / NIH. URL:[Link] (Note: Source for the standard organ bath protocol).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retosiban - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Part 1: Executive Summary & Physicochemical Profile
Application Note: High-Performance Dissolution of Retosiban (GSK221149A)
Retosiban (GSK221149A) is a highly selective oxytocin receptor antagonist used primarily in preterm labor research.[1][2][3][4] While it exhibits high potency (
This guide provides a field-validated protocol for dissolving Retosiban using a DMSO/PEG300 co-solvent system. Unlike generic protocols, this method utilizes a specific "step-down" polarity gradient to maintain solubility while ensuring physiological compatibility for in vivo administration.[1]
Physicochemical Data Table
| Property | Value | Relevance to Formulation |
| Molecular Weight | 494.58 g/mol | Moderate size; diffusion rates in viscous solvents (PEG300) will be slower.[1] |
| LogP / LogD | ~1.59 / 2.2 | Lipophilic.[1] Poor water solubility (<0.22 mg/mL) without co-solvents.[1] |
| Primary Solubility | DMSO: ≥ 100 mg/mL | DMSO is the mandatory primary solvent for stock preparation. |
| Target Conc. | 2.5 – 5.0 mg/mL | Achievable in the optimized vehicle described below. |
| Appearance | Solid (White/Off-white) | Requires visual inspection for micro-precipitates after dilution.[1] |
Part 2: The Mechanism of Solubilization
Successful formulation relies on managing the Dielectric Constant (
-
DMSO (
): Dissolves the crystal lattice of Retosiban completely.[1] -
PEG300 (
): Acts as an amphiphilic bridge.[1] It stabilizes the hydrophobic regions of Retosiban when the mixture is eventually introduced to water.[1] -
Tween 80 (Surfactant): Prevents Ostwald ripening (crystal growth) at the interface of organic/aqueous solvents.[1]
-
Saline/Water (
): The final diluent.[1] If added too early or too fast, the drastic polarity shift causes immediate precipitation ("crashing out").[1]
Part 3: Reagents & Equipment
-
Retosiban (GSK221149A): High purity (>98%).[1]
-
DMSO (Dimethyl Sulfoxide): Anhydrous, cell-culture grade (New bottle recommended to avoid hygroscopic water absorption).[1]
-
PEG300 (Polyethylene Glycol 300): Molecular biology grade.[1]
-
Tween 80 (Polysorbate 80): Viscous liquid (Syringe pipetting required).[1]
-
0.9% Saline: Sterile filtered.
-
Equipment: Vortex mixer, Ultrasonic bath (heated to 37°C), Precision micropipettes.
Part 4: Validated Dissolution Protocols
Protocol A: The "Gold Standard" Co-Solvent System (In Vivo Ready)
Best for: IP, IV, or Oral administration where physiological pH and osmolarity are required. Target Concentration: 2.5 mg/mL (up to 5 mg/mL with sonication)[1]
Formulation Ratio: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline[1][2][5][6]
Step-by-Step Procedure:
-
Stock Preparation (The 10% Fraction):
-
Weigh 1 mg of Retosiban.
-
Add 100 µL of anhydrous DMSO.
-
Action: Vortex vigorously for 30 seconds. If not clear, sonicate at 37°C for 5 minutes.
-
Checkpoint: Solution must be crystal clear.
-
-
The Amphiphilic Bridge (The 40% Fraction):
-
Surfactant Integration (The 5% Fraction):
-
Aqueous Dilution (The 45% Fraction):
Protocol B: High-Concentration Binary Vehicle (Osmotic Pump/Low Volume)
Best for: Subcutaneous osmotic pumps where volume is limited and high concentration is needed.[1]
Formulation Ratio: 20% DMSO / 80% PEG300
-
Dissolve Retosiban in DMSO at 5x the final desired concentration (e.g., if target is 10 mg/mL, dissolve in DMSO at 50 mg/mL).[1]
-
Slowly add PEG300 to reach final volume.
-
Warning: This solution is hypertonic and viscous. Do not use for IV bolus without dilution.
Part 5: Visualization of Workflow
The following diagram illustrates the critical "Order of Addition" to prevent precipitation.
Figure 1: Logical flow for the sequential addition of solvents.[1][2][5][6] Note that Saline is added last to prevent phase separation.[1]
Part 6: Troubleshooting & Storage
| Issue | Cause | Solution |
| Precipitation on Saline Addition | "Solvent Shock" – adding water too fast to the hydrophobic core.[1] | 1. Warm Saline to 37°C before adding.2. Sonicate the final mixture for 5-10 mins.3. Verify Tween 80 was added before Saline. |
| Phase Separation (Oily droplets) | Inadequate mixing of PEG300 and Tween.[1] | Vortex vigorously. Ensure Tween 80 is fresh and not oxidized. |
| Solution turns yellow | Oxidation of Retosiban or impurities in PEG300. | Discard. Use fresh pharmaceutical-grade PEG300 and store Retosiban stock at -80°C. |
Storage Guidelines:
-
DMSO Stock (50 mg/mL): Stable at -80°C for 6 months.
-
Final Formulation: Prepare fresh daily . Do not store the aqueous mixture as Retosiban may hydrolyze or precipitate over time.
Part 7: References
-
National Center for Advancing Translational Sciences (NCATS). Retosiban (GSK221149A) Physicochemical Properties.[1] Inxight Drugs Database.[1][7] Retrieved from [Link][1]
-
Moraitis, A. A., et al. (2015). The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants.[1] Endocrinology, 156(10), 3511–3516.[1][3] Retrieved from [Link]
-
PubChem. Retosiban Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
Application Note: High-Efficiency Synthesis of GSK221149A (Retosiban) via Convertible Isocyanide Ugi Protocol
[1]
Abstract & Strategic Overview
GSK221149A (Retosiban) is a potent, selective oxytocin receptor antagonist developed for the treatment of preterm labor.[1] Its core structure features a 2,5-diketopiperazine (DKP) scaffold with high stereochemical complexity ((3R,6R,7R)).[2]
Traditional peptide coupling strategies for DKP synthesis are often linear and atom-inefficient.[2] This protocol details a convergent, multicomponent synthesis utilizing the Ugi 4-Component Reaction (Ugi-4CC) .[2][3] The critical innovation in this route is the use of a "convertible isocyanide" (2-benzyloxyphenyl isocyanide).[2] This reagent serves as a masked carboxylic acid equivalent, allowing for the formation of the stable amide during the Ugi step, which is later activated and hydrolyzed to allow late-stage introduction of the morpholine moiety.[2] This strategy significantly improves yield and allows for stereochemical correction via thermodynamic equilibration.
Retrosynthetic Analysis
The synthesis is designed around the disconnection of the DKP core and the exocyclic amide.[2] The strategy relies on the simultaneous assembly of the peptide backbone and the side-chain carbon skeleton in a single pot.[2]
Figure 1: Retrosynthetic tree demonstrating the convergent assembly of Retosiban from four simple building blocks.[2]
Detailed Experimental Protocol
Phase 1: The Ugi-4CC Assembly
Objective: Assemble the linear peptide backbone with all requisite carbon skeletons.[2]
Reagents:
-
Amine: D-Alloisoleucine methyl ester hydrochloride (1.0 equiv)[2]
-
Aldehyde: 2-Methyloxazole-4-carboxaldehyde (1.0 equiv)[2]
-
Acid: N-Cbz-(R)-indanylglycine (1.0 equiv)[2]
-
Isocyanide: 2-Benzyloxyphenyl isocyanide (1.0 equiv)[2]
-
Base: Triethylamine (Et3N) (1.0 equiv, to neutralize the amine salt)[2]
-
Solvent: Methanol (MeOH) (0.5 M concentration)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve D-alloisoleucine methyl ester HCl and Et3N in MeOH. Add 2-methyloxazole-4-carboxaldehyde.[2] Stir at room temperature (20–25 °C) for 30–60 minutes to pre-form the imine (Schiff base). Note: Pre-formation reduces side reactions.[2][4]
-
Addition: Add N-Cbz-(R)-indanylglycine followed immediately by 2-benzyloxyphenyl isocyanide.
-
Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor by LC-MS for the consumption of the isocyanide and formation of the linear diamide.[2]
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the protected linear Ugi adduct.[2]
Phase 2: Deprotection and "Zip-Up" Cyclization
Objective: Remove protecting groups (Cbz, Bn) and induce spontaneous cyclization to the DKP core.[2]
Mechanism: Hydrogenolysis removes the Cbz group from the N-terminus and the Benzyl group from the isocyanide-derived phenol.[2] The liberated N-terminal amine intramolecularly attacks the methyl ester of the alloisoleucine moiety to close the 6-membered DKP ring.[2]
Procedure:
-
Setup: Dissolve the Ugi adduct in Ethanol (EtOH) or MeOH.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H2 atmosphere (balloon pressure or 1-3 bar in a Parr shaker) at room temperature for 4–12 hours.
-
Observation: LC-MS should show the loss of two benzyl-type groups and the mass corresponding to the cyclized DKP-phenol.[2]
-
Isolation: Filter through Celite to remove the catalyst.[2] Concentrate the filtrate to obtain the crude phenolic DKP.[2]
Phase 3: Convertible Isocyanide Activation & Stereochemical Correction
Objective: Convert the stable phenolic amide into a carboxylic acid and correct the stereochemistry at the C7 position.
Scientific Insight: The Ugi reaction typically produces a mixture of diastereomers at the newly formed stereocenter (C7, adjacent to the oxazole).[2] The hydrolysis conditions described below promote epimerization , driving the mixture toward the thermodynamically stable (R)-configuration required for Retosiban.
Procedure:
-
Activation: Dissolve the phenolic DKP in anhydrous THF. Add Carbonyl Diimidazole (CDI, 1.5 equiv). Stir at RT for 2–4 hours.
-
Hydrolysis: Add 1N aqueous HCl to the reaction mixture. Stir vigorously.
-
Result: The activated intermediate hydrolyzes to release the free carboxylic acid and the byproduct benzoxazolone.[2]
-
-
Stereocontrol: The acidic conditions facilitate dynamic equilibration.[2] Ensure the reaction proceeds until the ratio of (7R)-isomer is maximized (typically >90:10 dr).[2]
-
Isolation: Extract the carboxylic acid into EtOAc. Wash with brine, dry, and concentrate.
Phase 4: Final Coupling
Objective: Install the morpholine side chain.
Procedure:
-
Coupling: Dissolve the crude acid in DMF/DCM. Add PyBOP (1.1 equiv) and DIPEA (2.5 equiv).[2] Stir for 5 minutes.
-
Amine Addition: Add Morpholine (1.2 equiv). Stir at RT for 2 hours.
-
Final Purification: Standard aqueous workup followed by HPLC or recrystallization (EtOAc/Heptane) to yield GSK221149A.
Process Logic & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ugi Step | Incomplete imine formation or wet solvent.[2] | Use anhydrous MeOH; add molecular sieves (3Å) during imine formation; ensure amine salt is fully neutralized.[2] |
| Incomplete Cyclization | Steric hindrance or low temperature.[2] | After hydrogenation, if the linear amine-ester persists, heat the mixture to 50°C in EtOH with a catalytic amount of acetic acid.[2] |
| Wrong Stereochemistry | Insufficient equilibration time during hydrolysis.[2] | Extend the HCl hydrolysis time. The (7R) isomer is thermodynamically preferred; heat gently (40°C) if epimerization is slow.[2] |
| PyBOP Byproducts | Difficult separation. | Wash the organic layer extensively with dilute HCl and NaHCO3.[2] Alternatively, use EDCI/HOBt for easier water-soluble byproduct removal.[2] |
Mechanism of Action Visualization
Figure 2: Mechanistic flow from multicomponent assembly to stereoselective correction.[2]
References
-
Liddle, J., et al. (2008). "The discovery of GSK221149A: A potent and selective oxytocin antagonist."[6][10] Bioorganic & Medicinal Chemistry Letters, 18(1), 90–94.[6] Link[2][6]
-
Borthwick, A. D., et al. (2012). "Design of Orally Bioavailable 2,5-Diketopiperazine Oxytocin Antagonists: From Concept to Clinical Candidate for Premature Labor." Journal of Medicinal Chemistry, 55(2), 783–796. Link[2]
-
Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8–21. Link[2]
-
Keating, T. A., & Armstrong, R. W. (1996). "Post-Condensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide." Journal of the American Chemical Society, 118(11), 2574–2583. Link[2]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retosiban - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]
- 10. The discovery of GSK221149A: a potent and selective oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Retosiban as an Oxytocin Receptor Antagonist for the Inhibition of Uterine Contractions in Rat Models
Introduction & Rationale
Retosiban (GSK221149A) is a highly potent, selective, and orally bioavailable non-peptide oxytocin receptor (OTR) antagonist developed to inhibit uterine contractions and manage spontaneous preterm labor[1]. Unlike mixed antagonists such as atosiban,1 for the human oxytocin receptor (Ki = 0.65 nM) and rat oxytocin receptor (Ki = 4.1 nM), with greater than 1400-fold selectivity over structurally related vasopressin receptors (V1a, V1b, V2)[1]. This high selectivity minimizes off-target cardiovascular and antidiuretic effects, making it an ideal candidate for targeted tocolytic therapy[2].
Mechanism of Action
Oxytocin drives myometrial contractions by binding to the Gq-protein-coupled OTR, activating the phospholipase C (PLC) and inositol 1,4,5-trisphosphate (IP3) pathway, which triggers intracellular calcium release[2]. Retosiban acts as a 3—and potentially an inverse agonist under mechanical stretch conditions—blocking this signaling cascade and inducing uterine quiescence[3]. Furthermore, it effectively dampens mechanosensor-induced contractility in the myometrium[4].
OTR signaling pathway and competitive blockade by Retosiban in myometrial cells.
Pharmacological Profile & Dosage Guidelines in Rat Models
Translational research relies heavily on rat models to evaluate tocolytic agents. The oral bioavailability of retosiban in rats is approximately 100%, with a rapid absorption profile and a half-life of 1.4 hours[3].
Table 1: Retosiban Dosage and Efficacy in Rat Models
| Model Type | Administration Route | Dosage Range | Key Pharmacological Outcomes |
| Non-pregnant (Anesthetized) | IV (Single Dose) | 0.1 - 1.0 mg/kg | Dose-dependent reduction in OT-induced contractions; ID50 = 0.27 mg/kg[1]. |
| Non-pregnant (Nulliparous) | PO (Once daily, 1-4 days) | 5.0 mg/kg | Blocked OT-induced contractions by 72%[1]. |
| Late-term Pregnant (Days 19-21) | IV (Single Dose) | 0.3 - 3.0 mg/kg | Significantly reduced spontaneous uterine contractions[1]. |
| In vitro (Myometrial strips) | Tissue Bath | 1 nM - 1 μM | Rightward shift of OT response curves; IC50 = 180 nM[1]. |
Experimental Protocols
Design Philosophy : A robust in vivo protocol must function as a self-validating system. This requires establishing a stable, quantifiable baseline before any intervention, utilizing parallel vehicle controls to rule out solvent effects, and precisely controlling physiological variables that independently alter smooth muscle tone.
In vivo experimental workflow for evaluating Retosiban efficacy in rat models.
Protocol A: Intravenous Evaluation of Retosiban on Oxytocin-Induced Contractions
Objective: To determine the acute tocolytic efficacy and calculate the ID50 of Retosiban against exogenous oxytocin[1]. Causality & Rationale: Using non-pregnant, anesthetized rats eliminates the confounding variables of spontaneous labor onset and voluntary movement artifacts. Continuous oxytocin infusion creates a stable, artificial hypercontractile state, allowing for precise measurement of the antagonist's inhibitory magnitude.
Step-by-Step Methodology :
-
Animal Preparation : Induce anesthesia in nulliparous female Sprague-Dawley rats using urethane. Causality: Urethane is preferred for terminal smooth muscle studies as it preserves autonomic reflex pathways and cardiovascular stability better than barbiturates or isoflurane.
-
Cannulation : Cannulate the jugular vein for continuous intravenous (IV) infusion of oxytocin and bolus administration of Retosiban[1]. Cannulate the trachea to ensure airway patency.
-
Intrauterine Pressure (IUP) Transducer Placement : Perform a midline laparotomy to expose the uterine horns. Insert a fluid-filled balloon catheter or a micro-tip pressure transducer into one uterine horn. Ligate the insertion site to secure the probe. Self-Validating Step: Allow a 30-45 minute equilibration period. Monitor baseline IUP to ensure surgical trauma has not induced erratic spontaneous contractions. The system is validated only when a steady, low-amplitude baseline is achieved.
-
Oxytocin Challenge : Initiate a continuous IV infusion of oxytocin (e.g., 1-3 mU/min) until stable, rhythmic, and high-amplitude uterine contractions are established.
-
Retosiban Administration : Administer Retosiban as a single IV bolus in escalating doses (0.1, 0.3, 1.0 mg/kg)[1]. Ensure a parallel vehicle-only control group is run to validate that the solvent (e.g., DMSO/saline mixture) does not independently alter IUP.
-
Data Acquisition : Continuously record IUP. Calculate the Area Under the Curve (AUC) for contraction amplitude and frequency over 10-minute intervals pre- and post-dosing to determine the ID50 (expected ~0.27 mg/kg)[1].
Protocol B: Oral Efficacy on Spontaneous Contractions (Late-Term Pregnant Rat Model)
Objective: To evaluate the oral bioavailability and therapeutic potential of Retosiban in a physiologically relevant model of labor[3]. Causality & Rationale:5 (gestation days 19-21) naturally upregulate myometrial OTRs, accurately mimicking the physiological environment of human preterm/term labor[5]. Oral administration evaluates the real-world viability of the drug as a non-invasive prophylactic.
Step-by-Step Methodology :
-
Surgical Implantation (Day 17-18 of Gestation) : Under brief isoflurane anesthesia, implant a radiotelemetry pressure transducer into the amniotic cavity or uterine wall. Allow the animal to recover fully. Causality: Conscious monitoring is critical here; prolonged anesthesia profoundly depresses spontaneous labor contractions, which would invalidate the spontaneous labor model.
-
Baseline Monitoring (Day 19) : Record spontaneous uterine activity in the conscious, unrestrained rat to establish the baseline contraction frequency and amplitude typical of late gestation[5].
-
Oral Dosing : Administer Retosiban via oral gavage at 5 mg/kg[1]. Self-Validating Step: Utilize a crossover or parallel placebo-controlled design. This ensures the observed reduction in contractions is strictly drug-induced and not a natural circadian fluctuation in uterine tone.
-
Longitudinal Assessment : Monitor IUP continuously for 24-96 hours. Retosiban dosed once daily for up to 4 days should demonstrate a sustained blockade of contractions, achieving up to 72% inhibition[1].
References
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents Source: PMC / NIH URL:[Link]
-
Retosiban Source: Wikipedia URL: [Link]
-
RECENT ADVANCES IN THE PREVENTION AND TREATMENT OF PRETERM LABOUR Source: Cambridge Core URL:[Link]
-
Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys Source: Oxford Academic URL:[Link]
-
GSK nonpeptide oxytocin receptor antagonists damp contractions in late-term rat pregnancy Source: EurekAlert URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retosiban - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. GSK nonpeptide oxytocin receptor antagonists damp contractions in late-term rat pregnancy | EurekAlert! [eurekalert.org]
Measuring TRPV4 Activation in HEK293 Cells Using a Calcium Flux Assay with GSK1016790A
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmoregulation, and temperature sensing.[1][2] As a calcium-permeable channel, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which triggers downstream signaling cascades.[1] This makes the measurement of intracellular calcium flux an essential method for studying TRPV4 channel activity and identifying novel agonists or antagonists. This application note provides a detailed protocol for a fluorescent-based calcium flux assay in Human Embryonic Kidney 293 (HEK293) cells, a common cell line for heterologous expression of ion channels, using the potent and selective TRPV4 agonist, GSK1016790A.[3][4][5][6]
The assay utilizes Fluo-4 AM, a cell-permeant dye that exhibits a significant increase in fluorescence upon binding to free calcium in the cytoplasm. This allows for real-time monitoring of changes in [Ca²⁺]i following the application of a TRPV4 agonist. The protocol described herein is designed for a 96-well plate format, suitable for medium- to high-throughput screening, and provides guidance on cell culture, reagent preparation, assay procedure, and data analysis.
Scientific Principle: The TRPV4 Signaling Pathway
TRPV4 channels are transmembrane proteins that form a tetrameric complex, creating a pore through the cell membrane.[7] Activation of TRPV4 can be triggered by a diverse range of stimuli, including physical forces (e.g., osmotic pressure, shear stress), moderate heat, and chemical ligands.[2] Synthetic agonists, such as GSK1016790A, bind to the channel and induce a conformational change that opens the pore. This allows for the influx of cations, most notably Ca²⁺, down their electrochemical gradient. The resulting increase in cytosolic Ca²⁺ acts as a second messenger, initiating various cellular responses.
Figure 1: Simplified signaling pathway of TRPV4 activation by GSK1016790A.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 cells (or HEK293 cells stably expressing human TRPV4) | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| GSK1016790A | Sigma-Aldrich (Calbiochem) or Tocris Bioscience | 530533 or 3935 |
| Fluo-4 AM | Invitrogen | F14201 |
| Pluronic™ F-127, 20% solution in DMSO | Invitrogen | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Gibco | 14025092 |
| HEPES | Gibco | 15630080 |
| Black, clear-bottom 96-well microplates | Corning | 3603 |
Experimental Protocols
Part 1: Cell Culture and Plating
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: The day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Plating: Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[8] The optimal cell density should be determined empirically to achieve a confluent monolayer on the day of the experiment.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO₂.
Part 2: Preparation of Stock and Working Solutions
-
GSK1016790A Stock Solution (10 mM): Prepare a 10 mM stock solution of GSK1016790A in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Fluo-4 AM Stock Solution (1 mM): Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Probenecid Stock Solution (250 mM): Prepare a 250 mM stock solution of Probenecid in 1 M NaOH or an appropriate buffer. Store at -20°C.
-
Assay Buffer: Prepare an assay buffer consisting of HBSS with 20 mM HEPES. Adjust the pH to 7.4.
-
Fluo-4 AM Loading Solution: On the day of the experiment, prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127. If using, add Probenecid to a final concentration of 2.5 mM. Mix well by vortexing. This solution should be used within 2 hours of preparation.
Part 3: Calcium Flux Assay Procedure
Figure 2: Experimental workflow for the calcium flux assay.
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Cell Washing:
-
Remove the Fluo-4 AM Loading Solution.
-
Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a serial dilution of GSK1016790A in Assay Buffer in a separate 96-well plate (the "compound plate") at 2x the final desired concentration. A typical concentration range to determine the EC₅₀ would be from 0.1 nM to 1 µM.
-
Place the cell plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the GSK1016790A solution from the compound plate into the corresponding wells of the cell plate.
-
Immediately begin kinetic fluorescence measurements, recording every 1-2 seconds for at least 3 minutes to capture the peak response and subsequent signal decay.
-
Data Analysis and Interpretation
-
Data Normalization: The raw fluorescence data can be normalized to the baseline fluorescence to account for variations in cell number and dye loading. This is typically expressed as the ratio of fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.[9][10]
-
Response Quantification: The response to the agonist can be quantified in several ways, including the peak fluorescence intensity, the area under the curve (AUC), or the change in fluorescence (ΔF = F_peak - F₀).
-
Dose-Response Curve and EC₅₀ Determination:
-
For each concentration of GSK1016790A, determine the peak response.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value. The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.[11][12] For human TRPV4 expressed in HEK293 cells, the reported EC₅₀ for GSK1016790A is approximately 2.1 nM.[3][4][5][6]
-
Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density (96-well) | 40,000 - 80,000 cells/well | Optimize for a confluent monolayer on the day of the assay.[8] |
| Fluo-4 AM Concentration | 2 µM | May be optimized in the range of 1-5 µM. |
| Dye Loading Time | 60 min at 37°C, then 30 min at RT | |
| GSK1016790A Concentration Range | 0.1 nM - 1 µM | To generate a full dose-response curve. |
| Fluorescence Wavelengths | Excitation: ~490 nm, Emission: ~525 nm |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading- Low cell number- Inactive compound | - Increase Fluo-4 AM concentration or loading time- Increase cell seeding density- Verify the activity of GSK1016790A with a positive control (e.g., ionomycin) |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Cell death | - Ensure thorough washing after dye loading- Use a lower concentration of Fluo-4 AM- Check cell viability before and after the assay |
| Variable Results Between Wells | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a homogenous cell suspension before seeding- Mix the Fluo-4 AM loading solution thoroughly- Use calibrated pipettes and proper technique |
Conclusion
This application note provides a robust and detailed protocol for performing a calcium flux assay to measure the activation of TRPV4 channels in HEK293 cells using the potent agonist GSK1016790A. By following these guidelines, researchers can obtain reliable and reproducible data for studying TRPV4 pharmacology and screening for novel modulators of this important ion channel. The flexibility of this assay allows for adaptation to different plate formats and instrumentation, making it a valuable tool for both basic research and drug discovery.
References
- Thorneloe, K.S., et al. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432-442.
- Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(2), e16713.
-
ResearchGate. Schematic diagram showing the signaling pathway involved in TRPV4.... [Link]
-
ResearchGate. How to normalize Ca release Fluo-4 in a response assay with lymphocytes?. [Link]
-
ResearchGate. TRPV4 mediated signaling pathways. [Link]
- Nilius, B., & Vriens, J. (2010). Molecular Mechanisms of TRPV4 Gating. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.
-
PLOS ONE. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. [Link]
-
ResearchGate. Schematic diagram of TRPV1 and TRPV4 structure and cardiac fibroblast.... [Link]
-
GraphPad. The EC50. [Link]
-
An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells. International Journal of Molecular Sciences. [Link]
-
ResearchGate. How to normalise and analyse the Fluo-4 calcium imaging data when cells were treated with agents 24 hours prior to imaging?. [Link]
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. graphpad.com [graphpad.com]
Ex Vivo Human Myometrial Strip Contraction Assay: Pharmacological Profiling of Retosiban
Scientific Background & Mechanistic Rationale
The development of effective tocolytics for the prevention of spontaneous preterm birth (PTB) requires robust, physiologically relevant preclinical models. While animal models provide systemic insights, they frequently fail to replicate the endocrine and biomechanical nuances of human parturition (e.g., the absence of systemic progesterone withdrawal in humans). Consequently, the remains the gold standard for validating the efficacy of novel uterine relaxants.
This application note focuses on the pharmacological profiling of Retosiban (GSK221149A) , a highly potent, orally bioavailable oxytocin receptor (OTR) antagonist. Unlike traditional competitive antagonists like Atosiban, Retosiban exhibits a unique mechanism of action: it functions as an inverse agonist .
Clinical and biomechanical data indicate that the OTR acts as a uterine mechanosensor. In conditions of uterine overdistention (such as multiple pregnancies or polyhydramnios), mechanical stretch induces agonist-free activation of the OTR, leading to ERK1/2 phosphorylation and subsequent myometrial contractility. Retosiban specifically inhibits this stretch-induced, ligand-independent activation, making it a critical compound of interest for high-risk obstetric pharmacology [1].
OTR signaling pathway and the inverse agonist mechanism of Retosiban.
Experimental Design & Causality
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), every step of this assay is designed as a self-validating system.
-
Tissue Selection: Biopsies must be obtained from the lower uterine segment during elective cesarean sections prior to the onset of labor. Tissues from actively laboring women possess altered ion channel expression (e.g., reduced TREK-1) and receptor desensitization profiles that confound baseline pharmacological profiling.
-
Isometric Force Transduction: Myometrial strips are mounted under a specific resting tension (typically 2g or ~20 mN). Causality: This preload does not merely hold the tissue in place; it simulates physiological stretch, directly engaging the mechanosensory properties of the OTR that Retosiban targets.
-
Time-Matched Controls: Isolated human tissue exhibits spontaneous fatigue (rundown) over a 6- to 8-hour experimental window. A parallel vehicle-control strip is mandatory. Causality: Without a time-matched control, the natural decay of contraction amplitude will be falsely attributed to the antagonist, artificially inflating the compound's apparent potency.
Detailed Protocol: Ex Vivo Myometrial Contraction Assay
The following methodology is synthesized from validated, [2].
Step-by-step workflow for the ex vivo human myometrial contraction assay.
Phase 1: Tissue Collection and Preparation
-
Collection: Obtain a full-thickness myometrial biopsy (approx. 1–2 cm³) from the upper lip of the lower uterine segment incision. Immediately place the sample in pre-chilled (4°C) physiological saline solution (PSS, e.g., Krebs-Henseleit buffer) to minimize ischemic damage.
-
Dissection: Transfer the tissue to a dissecting dish filled with chilled, oxygenated PSS. Carefully dissect away the serosa and decidua.
-
Strip Preparation: Cut the remaining myometrium into fine strips measuring approximately 2 x 2 x 10 mm . Critical Step: Ensure cuts are made parallel to the longitudinal axis of the muscle fibers to maximize isometric force generation.
Phase 2: Organ Bath Setup and Equilibration
-
Mounting: Secure each strip using surgical silk or micro-clips. Attach the lower end to a fixed hook within a 10 mL organ bath chamber and the upper end to an isometric force transducer.
-
Environmental Control: Fill the baths with PSS maintained at 37°C. Continuously aerate with a mixture of 95% O₂ and 5% CO₂ to buffer the solution to a physiological pH of 7.4.
-
Preload Tension: Apply a resting tension of 2g (20 mN).
-
Equilibration: Allow the tissue to equilibrate for 2 to 3 hours. Wash the baths with fresh, pre-warmed PSS every 30 minutes. Spontaneous, rhythmic contractions will typically develop within 90 minutes.
Phase 3: Pharmacological Dosing Strategy
-
Viability Check (Wake-up): Expose the strips to 60 mM KCl for 5 minutes to induce a maximal tetanic contraction. This validates tissue viability and provides a maximum force reference point. Wash 3 times and allow contractions to return to baseline.
-
Agonist Stimulation: Add Oxytocin (0.5 nM) to the bath to stimulate regular, high-amplitude contractions. Allow 45 minutes for the contractile pattern to stabilize.
-
Cumulative Antagonist Dosing: To evaluate Retosiban, apply the drug in cumulative half-log concentrations (e.g.,
M to M). Leave each concentration in the bath for 30 minutes to allow for tissue penetration and receptor equilibration. -
Time-Matched Control: Concurrently run a paired strip from the same patient exposed only to Oxytocin and the vehicle (DMSO) at matched time intervals.
Data Presentation & Quantitative Analysis
Data generated from the force transducers must be digitized and analyzed to calculate the Active Tension Integral (ATI) or Area Under the Curve (AUC), which accounts for both the amplitude and frequency of contractions.
To isolate the true pharmacological effect of Retosiban, normalize the ATI of each 30-minute dosing period against the 30-minute baseline period immediately preceding the first dose (set as 100%). Subtract any spontaneous decay observed in the time-matched vehicle control.
Table 1: Expected Pharmacological Profile in Human Myometrial Assays
The following table summarizes the expected quantitative outcomes when comparing Retosiban to the standard peptide antagonist Atosiban, highlighting Retosiban's superior potency against stretch-induced mechanotransduction [3].
| Compound | Target Receptor(s) | Mechanism of Action | Effective Conc. for Stretch Inhibition | Spontaneous Contraction IC₅₀ |
| Retosiban (GSK221149A) | OTR (Highly Selective) | Inverse Agonist | ~10 nM | ~10 - 30 nM |
| Atosiban | OTR / V1aR | Competitive Antagonist | >1 µM (Requires 100-fold excess) | ~100 - 300 nM |
Quality Control & Troubleshooting
-
Erratic Baselines: If a strip fails to return to baseline tension between contractions, the tissue may be mounted too thickly, leading to core hypoxia. Ensure strips do not exceed 2 mm in diameter.
-
Lack of Spontaneous Activity: If spontaneous contractions do not develop after 3 hours, check the pH of the PSS. A failure in the 95% O₂ / 5% CO₂ aeration system will cause rapid alkalosis or acidosis, silencing smooth muscle automaticity.
-
Vehicle Toxicity: Retosiban is highly lipophilic and requires DMSO for dissolution. Ensure the final bath concentration of DMSO never exceeds 0.1% (v/v), as higher concentrations exert direct tocolytic effects on human myometrium, invalidating the dose-response curve.
References
-
Aye I, Moraitis AA, Stanislaus D, Charnock-Jones DS, Smith GCS. (2018). Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys. Journal of Clinical Endocrinology & Metabolism, 103(3):1056–1067. URL: [Link]
-
Arrowsmith S, Wray S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments (JoVE), (131):56758. URL: [Link]
-
Arrowsmith S. (2022). Human Myometrial Contractility Assays. Methods in Molecular Biology, 2384:29-42. Springer Nature. URL: [Link]
Application Note: Oral Bioavailability and Pharmacokinetics of Retosiban (GSK221149A) in Rat Models
Document Type: Technical Application Note & Preclinical Protocol Target Audience: Pharmacokineticists, Preclinical Researchers, and Drug Development Scientists Compound: Retosiban (GSK221149A) — A selective, non-peptide oxytocin receptor antagonist.
Introduction & Scientific Rationale
The development of tocolytic agents for the management of spontaneous preterm labor has historically been hindered by the poor oral bioavailability and off-target effects of peptide-based oxytocin (OT) antagonists, such as atosiban. Retosiban (GSK221149A) represents a significant pharmacological breakthrough. As a (3R,6R,7R)-2,5-diketopiperazine derivative, it was rationally designed to overcome the pharmacokinetic (PK) limitations of its predecessors[1].
Retosiban exhibits sub-nanomolar affinity (
This application note provides a comprehensive overview of Retosiban's pharmacokinetic profile in rats and details a validated, self-contained experimental protocol for conducting in vivo PK assessments using LC-MS/MS.
Mechanism of Action & Signaling Pathway
Retosiban functions as a competitive antagonist at the oxytocin receptor (OTR), a Gq-protein-coupled receptor highly expressed in the uterine myometrium during late-stage pregnancy. By binding to the OTR, Retosiban prevents oxytocin-induced activation of Phospholipase C (PLC), thereby halting the downstream generation of Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). This blockade prevents the release of intracellular calcium (
Figure 1: Mechanism of action of Retosiban blocking the Gq/PLC/IP3 pathway to prevent uterine contraction.
Quantitative Pharmacokinetic Profile in Rats
The transition from peptide antagonists to the 2,5-diketopiperazine scaffold of Retosiban yielded a molecule with excellent physicochemical properties, including good aqueous solubility (>0.22 mg/mL), a LogD of 2.2, and low protein binding (<80%)[2]. The table below summarizes the established PK parameters for Retosiban in adult rat models.
| Pharmacokinetic Parameter | Value / Characteristic in Rats | Scientific Context & Implications |
| Oral Bioavailability ( | >50% (Reported up to ~100%) | Exceptional for an OTR antagonist; enables oral dosing regimens for maintenance tocolysis[1][2]. |
| Elimination Half-Life ( | ~1.4 hours | Short half-life allows for rapid titration and rapid clearance if adverse events occur[2]. |
| Clearance ( | Moderate to High | Intrinsic clearance in rat microsomes is low/moderate, but systemic clearance is driven by hepatic metabolism and fecal excretion[2][4]. |
| Volume of Distribution ( | Large apparent volume | Indicates extensive tissue penetration, ensuring adequate drug reaches the myometrial target sites[4]. |
| Protein Binding | <80% | Low protein binding ensures a high fraction of unbound, pharmacologically active drug in systemic circulation[2]. |
| Receptor Affinity ( | 0.65 nM (hOTR) | Sub-nanomolar potency drives the high efficacy observed in inhibiting oxytocin-induced contractions[1][2]. |
Experimental Protocol: In Vivo Pharmacokinetic Evaluation of Retosiban in Rats
To accurately determine the absolute bioavailability and PK parameters of Retosiban, a parallel or crossover study design utilizing Intravenous (IV) and Per Os (PO) administration is required.
Materials and Reagents
-
Test Compound: Retosiban (GSK221149A), purity >98%.
-
Animals: Adult female Sprague-Dawley rats (200–250 g). Note: Non-pregnant females are standard for baseline PK, though late-term pregnant rats (Day 19-21) may be used for coupled PK/PD efficacy models[5].
-
Formulation Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (or equivalent standard vehicle ensuring complete dissolution given Retosiban's LogD of 2.2).
-
Internal Standard (IS): Isotope-labeled Retosiban (e.g.,
-Retosiban) or a structural analog.
In Vivo Dosing and Sampling Procedures
Expert Insight: To minimize stress-induced physiological changes that can alter cardiac output and hepatic blood flow (thereby skewing clearance data), rats should be surgically implanted with jugular vein catheters at least 48 hours prior to the study.
-
Animal Preparation: Fast the animals overnight (12 hours) prior to oral dosing to eliminate food-effect variables. Water should remain available ad libitum.
-
Dosing Regimen:
-
Group 1 (IV): Administer Retosiban at 1.0 mg/kg via the tail vein or a dedicated IV catheter as a slow bolus (over 1 minute).
-
Group 2 (PO): Administer Retosiban at 10.0 mg/kg via oral gavage.
-
-
Blood Collection:
-
Draw 0.2 mL of whole blood via the jugular vein catheter at the following time points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood into pre-chilled tubes containing
as the anticoagulant.
-
-
Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
LC-MS/MS Bioanalytical Method
Trustworthiness Check: Retosiban is highly potent; therefore, the bioanalytical method must be highly sensitive (Lower Limit of Quantitation [LLOQ] ~1-5 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of rat plasma into a 96-well plate.
-
Add 150 µL of cold Acetonitrile containing the Internal Standard (IS) at 50 ng/mL.
-
Vortex mix for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultra-pure water.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Operate the mass spectrometer in positive Electrospray Ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Retosiban (e.g.,
495.2 specific fragment) and the IS.
-
Pharmacokinetic Data Analysis
Utilize non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the PK parameters:
-
and
: Derived directly from the plasma concentration-time curve. - : Calculated using the linear trapezoidal rule with extrapolation to infinity.
-
Absolute Bioavailability (
): Calculated using the dose-normalized AUC ratio: -
Clearance (
) and Volume of Distribution ( ): Calculated from the IV data.
References
-
Wikipedia Contributors. "Retosiban." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Borthwick, A. D., et al. "The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor." Medicinal Research Reviews, 2011. Available at: [Link]
-
Borthwick, A. D., et al. "2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 3. Synthesis, Pharmacokinetics, and in Vivo Potency." Journal of Medicinal Chemistry, 2006. Available at:[Link]
-
Thornton, S., et al. "Treatment of spontaneous preterm labour with retosiban: A phase II pilot dose-ranging study." British Journal of Clinical Pharmacology, 2017. Available at:[Link]
-
Liddle, J., et al. "The discovery of GSK221149A: a potent and selective oxytocin antagonist." Bioorganic & Medicinal Chemistry Letters, 2008. Available at:[Link]
Sources
- 1. The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retosiban - Wikipedia [en.wikipedia.org]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Vehicle Selection for Intravenous (IV) Delivery of GSK 221149 (Retosiban)
Abstract & Core Directive
This guide provides a scientifically rigorous framework for the solubilization and intravenous (IV) administration of GSK 221149 (Retosiban) .[1] As a potent oxytocin receptor antagonist with moderate lipophilicity (LogD ~2.2), GSK 221149 presents solubility challenges in purely aqueous media.[1]
While simple co-solvent systems (DMSO/PEG) are often used for acute screening, this protocol prioritizes Sulfobutylether-
Physicochemical Profile & Solubility Logic
To select the correct vehicle, we must first understand the solute. GSK 221149 is a diketopiperazine derivative.[1] Its lipophilic nature requires an organic co-solvent or complexing agent to achieve concentrations sufficient for in vivo dosing (
Table 1: GSK 221149 Physicochemical Properties
| Property | Value | Implications for IV Formulation |
| Molecular Weight | 494.59 g/mol | Moderate size; diffuses readily.[1][2] |
| LogD (pH 7.4) | ~2.2 | Hydrophobic. Poor water solubility; requires solubilizers. |
| pKa | Neutral at phys. pH | pH adjustment alone will not significantly enhance solubility. |
| Target IV Conc. | 1.0 – 5.0 mg/mL | Requires ~10% organic solvent or 20% Cyclodextrin. |
| DMSO Solubility | ~100 mg/mL | Excellent primary stock solvent. |
The "Pre-Dissolution" Strategy
Direct addition of GSK 221149 powder to saline or PBS results in immediate aggregation and inconsistent dosing.
-
Rule: Always pre-dissolve the compound in a water-miscible organic solvent (DMSO) before introducing the aqueous phase.[1][2]
-
Constraint: For IV bolus in rodents, final DMSO concentration should remain
10% (v/v) to prevent hemodynamic instability.
Vehicle Selection Decision Matrix
The choice of vehicle depends on the study duration and the sensitivity of the animal model.[1]
Diagram 1: Vehicle Selection Logic
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and study type.
Experimental Protocols
Protocol A: The "Gold Standard" (Cyclodextrin)
Best for: Repeated IV dosing, safety pharmacology, and minimizing vehicle effects.
Mechanism: SBE-
Materials
Step-by-Step Procedure (Example: 10 mL Preparation @ 2.5 mg/mL)
-
Prepare Vehicle Stock (20% SBE-
-CD):-
Weigh 2.0 g of SBE-
-CD. -
Dissolve in 10 mL of sterile 0.9% Saline. Vortex until clear.
-
-
Dissolve API (Active Pharmaceutical Ingredient):
-
Complexation:
-
Slowly add 9.0 mL of the 20% SBE-
-CD solution to the DMSO/Drug mixture. -
Critical: Add dropwise while vortexing to prevent precipitation shock.[1]
-
-
Clarification:
-
Sonicate for 5–10 minutes if minor turbidity appears. The solution should become optically clear.
-
-
Sterilization:
-
Pass through a 0.22
m PES filter into a sterile vial.[1]
-
-
QC Check:
-
Inspect for crystals under light. If crystals form within 1 hour, the concentration is too high; dilute to 1 mg/mL.
-
Protocol B: The "Acute" Co-Solvent System
Best for: Single-dose PK studies or acute efficacy models where Cyclodextrin is unavailable.[1][2] Risk: High osmolality and viscosity; potential for histamine release (Tween 80).
Formulation Composition
Step-by-Step Procedure
-
Dissolve API: Dissolve GSK 221149 in DMSO (10% of final vol).
-
Add PEG 300: Add PEG 300 (40% of final vol) to the DMSO solution. Vortex.
-
Add Tween 80: Add Tween 80 (5% of final vol). Vortex.
-
Add Saline: Slowly add warm (37°C) Saline (45% of final vol) while vortexing.
-
Observation: This mixture is thermodynamically unstable. Use within 4 hours of preparation.
Workflow Visualization
Diagram 2: Solubilization Workflow (Protocol A)
Figure 2: Step-by-step workflow for preparing the SBE-
Troubleshooting & Validation
Table 2: Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon aqueous addition | "Solvent Shock" (Adding water too fast) | Add aqueous phase dropwise with continuous vortexing.[1][2] |
| Precipitation after filtration | Saturation limit reached | Reduce concentration (e.g., from 5 mg/mL to 2.5 mg/mL). |
| Hemolysis in vivo | High surfactant/DMSO load | Switch from Protocol B (PEG/Tween) to Protocol A (Cyclodextrin).[1] |
| Pain upon injection | pH or Osmolality mismatch | Ensure SBE- |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11340891, Retosiban. Retrieved from [Link][1][2]
-
GlaxoSmithKline. Clinical Trials: Absorption, Distribution, Metabolism And Excretion Study For GSK221149A.[6] ClinicalTrials.gov Identifier: NCT00457925. Retrieved from [Link][1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Retosiban Formulation & Aqueous Precipitation Troubleshooting
Executive Summary
Retosiban (GSK221149A) is a highly potent, selective, and orally bioavailable oxytocin receptor (OTR) antagonist (
This technical guide provides mechanistic troubleshooting, validated formulation protocols, and structural biology workflows to maintain Retosiban in solution across diverse experimental paradigms.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does Retosiban precipitate immediately upon dilution from a 10 mM DMSO stock into my aqueous assay buffer (e.g., PBS or HEPES)? Root Cause: The precipitation is driven by a phenomenon known as "solvent-shift aggregation." Retosiban's lipophilic indanyl group is designed to penetrate a deep, hydrophobic crevice within the OTR binding pocket[1]. When a concentrated DMSO stock is rapidly introduced into a purely aqueous buffer, the sudden increase in the dielectric constant forces these hydrophobic indanyl groups to self-associate faster than they can be thermodynamically solvated by water molecules. Solution: Avoid direct, high-ratio dilutions into purely aqueous buffers. Instead, employ a step-down dilution strategy using intermediate cosolvents (e.g., PEG300) and surfactants (e.g., Tween-80) to shield the hydrophobic core[2]. Alternatively, pre-warm the buffer to 37°C and add the DMSO stock dropwise under continuous vortexing.
Q2: I am conducting in vitro myometrial contractility assays. I cannot use high concentrations of DMSO or harsh detergents because they alter tissue contractility. How should I formulate Retosiban? Root Cause: Smooth muscle explants are highly sensitive to organic solvents; DMSO concentrations >0.1% can induce artifactual relaxation or toxicity, confounding the tocolytic assessment of Retosiban. Solution: For tissue bath studies, formulate Retosiban using 1% (w/v) aqueous methylcellulose supplemented with 0.1% (w/v) Tween 80[3]. This specific vehicle has been validated in cynomolgus monkey and human myometrial explant models to maintain drug bioavailability in suspension without altering baseline stretch-induced contractility[3].
Q3: How do I maintain Retosiban in solution for structural biology (e.g., crystallography) or membrane-binding assays? Root Cause: Membrane proteins like the OTR require a lipid-like environment to maintain their native conformation. Because Retosiban's binding pocket is deep within the transmembrane bundle, the drug must partition into a micellar phase to access the orthosteric site without crashing out of the aqueous buffer[4]. Solution: Utilize a detergent system comprising n-Dodecyl-β-D-maltoside (DDM) and Cholesteryl hemisuccinate (CHS). The4 was successfully resolved by solubilizing the complex in buffers containing 0.05% (w/v) DDM and 0.01% (w/v) CHS[4]. The CHS acts as an allosteric modulator, stabilizing the receptor, while the DDM micelles keep Retosiban soluble at concentrations up to 100 μM[4].
Part 2: Solubility & Formulation Data
To facilitate experimental planning, the following table summarizes validated vehicle compositions and their corresponding solubility limits for Retosiban.
| Application / Assay Type | Solvent / Vehicle Composition | Max Validated Solubility | Visual Outcome |
| In Vivo / High Dose | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Clear Solution[2] | |
| Alternative In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Clear Solution[5] | |
| Tissue Explants | 1% (w/v) Methylcellulose + 0.1% Tween-80 | Suspension (Dose-dependent) | Homogeneous Suspension[3] |
| Structural Biology | 50 mM HEPES, 500 mM NaCl, 0.05% DDM, 0.01% CHS | 100 μM (Working Conc.) | Clear Micellar Solution[4] |
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure that precipitation does not compromise your downstream data.
Protocol A: Preparation of a 5 mg/mL (10.11 mM) Stock for Cell/Animal Assays
Rationale: This protocol utilizes a cosolvent gradient. PEG300 acts as a dielectric bridge between DMSO and water, while Tween-80 forms micelles that encapsulate the lipophilic indanyl group of Retosiban.
-
Primary Stock: Weigh out 5.0 mg of Retosiban solid and dissolve completely in 100 μL of 100% anhydrous DMSO. Vortex until optically clear. (Note: Hygroscopic DMSO significantly impacts solubility; use a newly opened ampoule[2]).
-
Cosolvent Addition: Add 400 μL of PEG300 to the DMSO stock. Vortex for 30 seconds.
-
Surfactant Addition: Add 50 μL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogeneous mixing.
-
Aqueous Phase: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the tube.
-
Self-Validation Step: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Shine a laser pointer through the tube; the absence of a Tyndall effect (light scattering) confirms a true solution devoid of micro-precipitates.
Protocol B: Solubilization for OTR Membrane Binding & Structural Assays
Rationale: DDM provides a gentle, non-ionic micellar environment, while CHS mimics membrane cholesterol, which has been shown to shift the OTR to a high-affinity state for antagonist binding[4].
-
Buffer Preparation: Prepare the base buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 10% (v/v) glycerol[4].
-
Micelle Formation: Supplement the buffer with 0.05% (w/v) DDM and 0.01% (w/v) CHS. Stir at room temperature until completely dissolved[4].
-
Ligand Addition: Add Retosiban (from a 10 mM DMSO stock) to a final concentration of 50–100 μM[4]. Incubate for 35 minutes at 4°C with gentle end-over-end turning to allow the drug to partition into the DDM/CHS micelles[4].
-
Self-Validation Step: Perform Analytical Size Exclusion Chromatography (SEC). The OTR-Retosiban complex should elute as a sharp, monodisperse peak. If Retosiban has precipitated, it will strip the detergent from the protein, causing receptor aggregation and a shift to the column's void volume.
Part 4: System Workflows & Mechanistic Pathways
Decision tree for Retosiban formulation and precipitation troubleshooting.
Oxytocin Receptor (OTR) Mechanotransduction & Retosiban Inhibition Pathway.
References
-
Retosiban - Physical and chemical properties. Wikipedia. Available at: [Link]
-
Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys. The Journal of Clinical Endocrinology & Metabolism. Available at:[Link]
-
Crystal structure of the human oxytocin receptor. Science Advances / NIH. Available at:[Link]
Sources
Technical Support Center: Enhancing GSK221149 Solubility with SBE-β-Cyclodextrin
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for improving the aqueous solubility of the investigational compound GSK221149 through complexation with sulfobutyl ether-beta-cyclodextrin (SBE-β-CD). This document offers a blend of theoretical principles and practical, field-proven methodologies to ensure successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation of GSK221149 with SBE-β-CD.
Q1: What is SBE-β-CD, and how does it improve the solubility of a hydrophobic compound like GSK221149?
A1: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is a chemically modified cyclic oligosaccharide.[1][2][3] Structurally, it features a hydrophilic outer surface and a hydrophobic inner cavity, giving it a truncated cone shape.[2][4][5] This unique structure allows SBE-β-CD to encapsulate poorly water-soluble molecules, like GSK221149, within its cavity, forming a non-covalent inclusion complex.[1][6][7] The primary driving force for this complexation is the displacement of high-energy water molecules from the hydrophobic cavity by the drug molecule.[6][8] The resulting complex presents the hydrophilic exterior of the SBE-β-CD to the aqueous environment, thereby significantly increasing the apparent solubility of the encapsulated drug.[9][10][11]
Diagram: Mechanism of GSK221149 and SBE-β-CD Inclusion Complex Formation
Caption: Step-by-step workflow for conducting a phase solubility study.
Protocol 2: Preparation of GSK221149/SBE-β-CD Inclusion Complex by Freeze-Drying
Objective: To prepare a solid, amorphous inclusion complex of GSK221149 and SBE-β-CD.
Materials:
-
GSK221149
-
SBE-β-CD
-
Distilled water
-
Co-solvent (e.g., ethanol or tertiary butyl alcohol, if required)
-
Freeze-dryer (lyophilizer)
Procedure:
-
Based on the desired molar ratio (e.g., 1:1 as determined from the phase solubility study), weigh the appropriate amounts of GSK221149 and SBE-β-CD.
-
Dissolve the SBE-β-CD in distilled water with stirring.
-
Dissolve GSK221149 in a minimal amount of a suitable co-solvent (e.g., ethanol).
-
Slowly add the GSK221149 solution to the aqueous SBE-β-CD solution while stirring continuously. [12]5. Continue stirring the mixture for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 60°C) to ensure complete complexation. [12]6. Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid.
-
Lyophilize the frozen solution under vacuum for 24-48 hours, or until a dry, fluffy powder is obtained. [13][12]8. Collect the powdered inclusion complex and store it in a desiccator to protect it from moisture.
Section 4: Characterization of the Inclusion Complex
Successful formation of an inclusion complex should be confirmed by various analytical techniques.
| Technique | Expected Outcome for Successful Complexation |
| Powder X-Ray Diffraction (PXRD) | The sharp, crystalline peaks of GSK221149 will disappear or be significantly reduced in the diffractogram of the inclusion complex, indicating a transition to an amorphous state. [4][13][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Shifts in the characteristic absorption bands of GSK221149 will be observed in the spectrum of the inclusion complex, suggesting interaction with the SBE-β-CD molecule. [15][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts in the protons of both GSK221149 and the inner cavity of SBE-β-CD will be observed, providing direct evidence of inclusion. [4][16] |
References
-
Characterization of Cyclodextrin Inclusion Complexes – A Review - Journal of Pharmaceutical Science and Technology (JPST). Available at: [Link]
-
Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed. Available at: [Link]
-
Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed. Available at: [Link]
-
Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes. Available at: [Link]
-
Full article: Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution - Taylor & Francis. Available at: [Link]
-
Sulfobutyl Ether β-cyclodextrin | Inclusion Complexes | Drug Delivery | Modelling | Solubility | Stability - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. Available at: [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. Available at: [Link]
-
A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and - SciSpace. Available at: [Link]
-
Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. Available at: [Link]
-
Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Available at: [Link]
-
Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability - Frontiers. Available at: [Link]
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available at: [Link]
-
PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES - Farmacia Journal. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]
-
A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc - SciSpace. Available at: [Link]
-
(PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system - ResearchGate. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]
-
An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe - Asian Journal of Pharmaceutics (AJP). Available at: [Link]
-
Cyclodextrins as Drug Stability Modifiers - MDPI. Available at: [Link]
-
Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC. Available at: [Link]
-
Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery - Publish - Eman. Available at: [Link]
-
Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC. Available at: [Link]
Sources
- 1. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. scispace.com [scispace.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 8. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 13. publishing.emanresearch.org [publishing.emanresearch.org]
- 14. scispace.com [scispace.com]
- 15. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rutin/Sulfobutylether-β-Cyclodextrin as a Promising Therapeutic Formulation for Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]
GSK 221149 loss of potency in long-term storage
Technical Support Center: GSK 221149 (Retosiban) Stability & Handling [1]
Part 1: Critical Alert (Immediate Triage)
Is your batch compromised? Before proceeding with complex experiments, perform this 3-point "Pulse Check" if you suspect potency loss:
-
The "Wet DMSO" Test: Did you store your stock solution in a standard snap-cap tube at -20°C for >1 month?
-
Verdict: High risk of hydrolysis. DMSO is hygroscopic; standard tubes do not prevent moisture ingress.[1]
-
-
The "Freeze-Thaw" Cycle: Has the specific aliquot been thawed more than 3 times?
-
Verdict: High risk of micro-precipitation. GSK 221149 is a hydrophobic diketopiperazine; repeated thermal stress induces aggregation that is invisible to the naked eye but lowers effective concentration.[1]
-
-
The Stereochemistry Check: Is your LC-MS showing a single peak, but activity is low?
Part 2: Root Cause Analysis (The "Why")
To troubleshoot effectively, you must understand the chemical vulnerabilities of GSK 221149 (Retosiban). It is not a simple "degradation" issue; it is often a structural shift.[1]
Epimerization (The Silent Potency Killer)
GSK 221149 relies on a specific stereochemical configuration [(3R,6R)-indanyl/sec-butyl core] for its sub-nanomolar affinity (
-
Mechanism: In protic solvents (like wet DMSO or alcohols) or at non-neutral pH, the chiral centers adjacent to the carbonyl groups can undergo proton exchange.
-
Result: Conversion to the (3R,6R,7S) epimer.
-
Impact: The 7S-epimer is significantly less potent.[1] You retain the correct molecular weight (MW 494.6), so a standard Mass Spec check looks "clean," but the biological activity drops.
Diketopiperazine Hydrolysis
The central 2,5-diketopiperazine ring is generally stable, but it is susceptible to ring-opening hydrolysis under acidic or basic conditions, or prolonged exposure to water.[1]
-
Mechanism: Nucleophilic attack by water on the amide carbonyls opens the ring, forming a linear dipeptide.
-
Trigger: Storing DMSO stocks that have absorbed atmospheric moisture (DMSO can absorb up to 10% water by weight if unsealed).[1]
Micro-Precipitation
GSK 221149 is highly lipophilic (
-
Mechanism: Upon thawing, the compound may not fully re-dissolve from the frozen DMSO matrix, forming "micro-crystals" that stick to the plastic pipette tips.
-
Result: You think you are dosing 10 µM, but you are effectively dosing 2 µM.
Part 3: Troubleshooting Scenarios (Q&A)
Q1: "My IC50 has shifted right by 10-fold (loss of potency), but the compound looks soluble. Is it dead?"
A: This is the classic signature of Epimerization or Partial Hydrolysis .
-
Diagnosis: If the shift is exactly ~10-fold, you likely have significant conversion to the 7S-epimer.[1] If the shift is total (inactive), the ring has likely hydrolyzed.[1]
-
Immediate Action: Do not use this stock. Freshly solubilize solid powder.[1]
-
Prevention: Store future stocks in single-use aliquots to avoid moisture entry.[1] Use anhydrous DMSO (packed under argon/nitrogen) for solubilization.[1]
Q2: "I see a fine white film or precipitate in my DMSO stock after thawing."
A: You are experiencing Solubility Crash .[1]
-
Cause: GSK 221149 solubility in DMSO is high (~50 mg/mL), but it drops drastically if the DMSO is cold or wet.[1]
-
Fix: Perform the "DMSO Sandwich" protocol (see Part 4). Do not filter the solution; you will remove the active drug. Sonicate at 37°C until clear.
Q3: "My in vivo results are inconsistent. The drug works in one mouse but fails in the next."
A: This is likely a Formulation Stability issue.[1]
-
Context: In aqueous vehicles (Saline/PBS), GSK 221149 is unstable and will precipitate rapidly.[1]
-
Solution: You must use a co-solvent system.[1][2] The gold standard vehicle is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .[1]
-
Protocol: Always add the Saline last. Adding saline directly to the DMSO stock causes immediate, irreversible precipitation.
Part 4: Validated Protocols
Protocol A: The "DMSO Sandwich" Solubilization
Use this to ensure maximum recovery from solid state.
-
Warm: Bring the vial of solid GSK 221149 to Room Temperature (RT) before opening (prevents condensation).
-
Solvent: Add Anhydrous DMSO to achieve a 10 mM - 50 mM stock.
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonicate: Sonicate in a water bath at 30-37°C for 5 minutes. Note: Visual clarity is mandatory.
-
Aliquot: Immediately dispense into light-protective, O-ring sealed cryovials (20-50 µL each).
-
Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol before placing in -20°C or -80°C.
Protocol B: QC Check for Epimerization
Standard HPLC often misses the epimer. Use these conditions.
-
Column: Chiralpak AD-H or equivalent (Chiral stationary phase is required).
-
Mobile Phase: Hexane/Ethanol (80:[1]20) or similar non-polar system.[1]
-
Detection: UV at 254 nm.[1]
-
Criteria: The (3R,6R,7R) isomer should be the major peak (>98%).[1] Any shoulder or secondary peak suggests epimerization.[1]
Part 5: Visualization & Logic Flow
Figure 1: Diagnostic Decision Tree for Potency Loss
Caption: Diagnostic workflow to identify the root cause of potency loss in GSK 221149 stocks.
Figure 2: Handling & Storage Workflow
Caption: Optimized handling pipeline to minimize hygroscopic damage and epimerization risks.
Part 6: Data Summary
| Parameter | Specification | Critical Note |
| MW | 494.59 g/mol | |
| Solubility (DMSO) | ~50 mg/mL | Requires warming/sonication if stored cold.[1] |
| Solubility (Water) | Insoluble | Never add water directly to stock.[1] |
| Active Isomer | (3R, 6R, 7R) | |
| Inactive Epimer | (3R, 6R, 7S) | 10-fold less potent.[1] Risk in solution. |
| Storage (Solid) | -20°C | Stable for years if desiccated.[1] |
| Storage (Solution) | -80°C (Recommended) | Use within 1 month if at -20°C. |
References
-
GlaxoSmithKline. "Retosiban (GSK-221,149-A): Oxytocin Receptor Antagonist."[1][3][4] Wikipedia/MedChemExpress Data Sheets.[1]
-
Lymperopoulos, A. "Pharmacology of Retosiban."[1] MedKoo Biosciences Technical Data.[1][3]
-
Gimpl, G. & Fahrenholz, F. "The Oxytocin Receptor System: Structure, Function, and Regulation." Physiological Reviews, 2001.[1] (Context on receptor-ligand stability). [1]
-
Cheng, L. et al. "Stability of Diketopiperazines in Solution." Journal of Pharmaceutical Sciences. (General mechanism of DKP hydrolysis).[1]
-
MedChemExpress. "Solubility Protocol for GSK Analogues." Technical Support FAQ.
Sources
Troubleshooting GSK 221149 non-specific binding issues
Topic: Troubleshooting Non-Specific Binding (NSB) Issues
Executive Summary & Molecule Profile
GSK 221149 (Retosiban) is a potent, selective oxytocin receptor (OTR) antagonist.[1][2][3][4][5] While it possesses reasonable aqueous solubility (>0.22 mg/mL) due to its oxazole-morpholine moiety, the molecule contains a highly lipophilic indanyl substituent .[4] This structural feature, essential for penetrating the hydrophobic crevice of the OTR, is the primary driver of Non-Specific Binding (NSB) in assay conditions.
Users frequently report "ghost" inhibition, shifting IC50 values, or high background noise.[4] These are rarely issues with the compound's purity but rather surface adsorption artifacts . This guide addresses the physical chemistry governing these interactions and provides self-validating protocols to resolve them.
The Physics of the Problem: Why is it Sticking?
To troubleshoot effectively, you must understand the "Adsorption Trap." GSK 221149 exists in equilibrium between the aqueous buffer, the specific receptor target, and non-specific surfaces (plastics, filters, proteins).
Diagram 1: The Adsorption Trap (Kinetic Competition)
This diagram illustrates how hydrophobic surfaces compete with the receptor for the ligand, causing apparent potency loss.
Caption: Kinetic competition model showing how hydrophobic surfaces (red) deplete free ligand concentration, leading to underestimation of potency.
Troubleshooting Guide: Radioligand Binding Assays
Issue: High background counts on GF/B or GF/C filters during filtration assays.
The Mechanism: Glass fiber filters contain silanol groups (negative charge) and hydrophobic pockets.[4] Although GSK 221149 is largely uncharged at physiological pH, its lipophilic indanyl group interacts strongly with the glass fibers, resisting standard wash steps.
Q: I am seeing >40% non-specific binding. How do I reduce this? A: You must block the hydrophobic sites on the filter before filtration.[4]
Protocol: The "Double-Block" Filter Prep Standard PEI coating is insufficient because it targets cationic ligands.[4] You need a protein blocker for the hydrophobic domains.
-
Preparation: Prepare a soaking buffer containing 0.3% Polyethyleneimine (PEI) AND 0.5% Bovine Serum Albumin (BSA) .[4]
-
Soak Time: Immerse Whatman GF/B filters for at least 2 hours (overnight is optimal) at 4°C.
-
Wash Buffer: Add 0.01% Tween-20 to your ice-cold wash buffer.[4] This surfactant helps solubilize loosely bound ligand from the filter matrix during the rapid wash step.[4]
Validation Step: Run a "Filter Blank" (No receptor tissue, only radioligand + filter).
-
Acceptable Result: <5% of Total Binding counts.
-
If High: Increase BSA concentration to 1.0% in the soak buffer.
Troubleshooting Guide: Potency Shifts (IC50 Drift)
Issue: The IC50 of GSK 221149 shifts 10-fold between experiments, or the compound appears inactive after serial dilution.
The Mechanism: This is a classic "Ligand Depletion" scenario. When you dilute GSK 221149 into low-concentration working solutions (e.g., <10 nM) in standard polypropylene plates, the drug adsorbs to the plastic walls.[4] By the time you transfer it to the assay plate, the actual concentration is a fraction of the theoretical concentration.
Q: Should I use glass or plastic for dilutions? A: Glass is preferred for stocks, but low-binding plastic is mandatory for serial dilutions.[4]
Protocol: The "Low-Bind" Dilution Workflow
| Step | Component | Recommendation | Reason |
| 1. Stock Storage | DMSO (10 mM) | Glass Vials (Amber) | Prevents long-term leaching into plastic.[4] |
| 2. Intermediate | Dilution Buffer | PBS + 0.1% BSA | BSA acts as a "carrier protein," sacrificing itself to coat the plastic walls so the drug stays in solution. |
| 3. Plate Type | Serial Dilution | Low-Binding Polypropylene | Standard polystyrene binds hydrophobic drugs aggressively. |
| 4. Transfer | Pipette Tips | Low-Retention Tips | Minimizes loss during the physical transfer step.[4] |
Data Comparison: Impact of Carrier Protein
| Condition | Theoretical Conc. | Actual Conc. (Measured via LC-MS) | % Loss |
| PBS (Standard Plastic) | 10 nM | 1.2 nM | 88% (Critical Failure) |
| PBS (Glass) | 10 nM | 8.5 nM | 15% |
| PBS + 0.1% BSA (Plastic) | 10 nM | 9.8 nM | <2% (Optimal) |
Troubleshooting Guide: Functional Assays (FLIPR/Calcium)
Issue: Inconsistent antagonist activity in Calcium Flux assays.
Q: Does serum in the media affect GSK 221149 potency? A: Yes. Because GSK 221149 binds proteins (approx. 80% bound in plasma), high serum concentrations in the assay buffer will shift your IC50 to the right (lower potency) due to the "Protein Shift."[4]
Protocol: Serum-Free Adaptation [4]
-
Wash: Ensure cells are washed 3x with serum-free HBSS/HEPES buffer before dye loading.[4]
-
Incubation: Perform the antagonist incubation (30 min) in buffer containing 0.1% BSA (purified, fatty-acid free).
-
Note: Do not use Fetal Bovine Serum (FBS) during the assay window.[4] The undefined nature of FBS introduces variability. Purified BSA provides the necessary carrier function without the variability of serum.
-
Diagnostic Workflow
Use this decision tree to isolate the source of your NSB.
Diagram 2: Troubleshooting Logic Tree
Caption: Step-by-step logic to isolate whether NSB is occurring at the filter level or during liquid handling.
References
-
Lammens, A., et al. (2008). "The crystal structure of the human oxytocin receptor in complex with the antagonist Retosiban."[4] Structural Biology & Drug Discovery. (Provides structural basis for the lipophilic indanyl interaction).[4]
-
GlaxoSmithKline. "Retosiban (GSK221149A): Investigator's Brochure."[4] (Detailed physicochemical properties: LogD 2.2, Solubility >0.22 mg/mL).[4]
-
[4]
-
-
Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology.[4] (Standard guidelines for reducing NSB in GPCR assays).
-
[4]
-
-
BenchChem Technical Guides. "Strategies for reducing non-specific binding in receptor assays."
Disclaimer: This guide is for research use only. GSK 221149 (Retosiban) is a specific chemical entity; ensure you are using the correct salt form (usually GSK 221149-A) as described in your specific Certificate of Analysis.[4]
Sources
Minimizing off-target vasopressin effects with GSK 221149
A Guide to Minimizing Off-Target Vasopressin Effects in Preclinical Research
Welcome to the technical support center for GSK221149. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and methodological support for preclinical experiments involving this compound. As a potent molecule interacting with the vasopressin system, ensuring on-target specificity is paramount for generating robust and translatable data. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and mitigate potential off-target effects.
Introduction: The Vasopressin System and GSK221149
The neurohypophysial hormone arginine vasopressin (AVP) is a key regulator of a vast array of physiological processes, including water homeostasis, cardiovascular function, and social behaviors.[1] Its actions are mediated by three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2.[2][3][4] These receptors differ in their tissue distribution and, critically, in their signal transduction pathways, which dictates their physiological output.[3]
-
V1a and V1b Receptors: Couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to an increase in intracellular calcium ([Ca2+]i), mediating effects like vasoconstriction, platelet aggregation (V1a), and ACTH release from the pituitary (V1b).[1][3][4]
-
V2 Receptors: Couple to Gs proteins, activating adenylyl cyclase. This increases intracellular cyclic AMP (cAMP) levels, primarily in the kidney collecting ducts, to promote water reabsorption.[3][4]
GSK221149 has been investigated in clinical studies, including for its metabolism and safety profile.[5][6][7] While detailed public data on its receptor selectivity profile is limited, it is understood to be an antagonist within the vasopressin system. This guide is built on the principles of receptor pharmacology to help you ensure your experimental outcomes are attributable to the intended target, thereby minimizing the confounding influence of off-target effects.
Table 1: Vasopressin Receptor Subtype Characteristics
| Feature | V1a Receptor | V1b (V3) Receptor | V2 Receptor |
| Primary Signaling Pathway | Gq/11 → PLC → IP₃/DAG → ↑[Ca2+]i | Gq/11 → PLC → IP₃/DAG → ↑[Ca2+]i | Gs → Adenylyl Cyclase → ↑cAMP |
| Key Locations | Vascular smooth muscle, platelets, brain, uterus[2][3] | Anterior pituitary, brain (hippocampus)[2][3] | Kidney collecting ducts[1][3] |
| Primary Functions | Vasoconstriction, glycogenolysis, social behavior[1][3] | ACTH secretion, stress response[3][4] | Antidiuresis (water reabsorption)[3][8] |
| Structurally Related Receptor | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) |
Diagram 1: Vasopressin Receptor Signaling Pathways
This diagram illustrates the distinct downstream signaling cascades activated by vasopressin receptor subtypes. Understanding these pathways is crucial for designing functional assays to confirm on-target activity and detect off-target effects.
Caption: Distinct G-protein coupling of V1- and V2-type vasopressin receptors.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a vasopressin receptor antagonist like GSK221149?
A1: The most probable off-targets fall into two categories:
-
Intra-family Receptors: The other vasopressin receptor subtypes (V1a, V1b, V2). Due to sequence homology, an antagonist designed for one subtype may have residual affinity for the others.
-
Structurally Related Receptors: The oxytocin receptor (OTR) is the most closely related GPCR to the vasopressin receptor family. Cross-reactivity with OTR is a common challenge for vasopressin ligands and a critical parameter to assess.[1]
-
Broader Off-Targets: While less common for highly optimized compounds, interactions with other GPCRs, ion channels, or enzymes cannot be ruled out without comprehensive screening. A broad counter-screening panel (e.g., a commercial service) is the gold standard for identifying unexpected off-target activities.
Q2: My in vivo results with GSK221149 are not what I expected based on its presumed target. What could be the cause?
A2: This is a common challenge where in vitro potency doesn't translate directly to in vivo efficacy. Several factors could be at play:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or insufficient brain penetration (if targeting CNS effects).[9] Ensure your dosing regimen is based on solid PK data.
-
Compensatory Mechanisms: The biological system may adapt to the receptor blockade. For example, antagonizing V2 receptors can lead to increased AVP release, which could then hyper-stimulate unblocked V1a receptors, causing unforeseen cardiovascular effects.[10][11]
-
Off-Target Engagement: The unexpected phenotype could be a true off-target effect. For instance, if GSK221149 has uncharacterized activity at the V1a receptor, a study aimed at V2-mediated renal effects might see confounding changes in blood pressure.
Q3: How do I choose the right concentration of GSK221149 for my in vitro experiment to maximize on-target effects?
A3: The key is to use the lowest concentration that achieves a maximal on-target effect.
-
Determine the IC₅₀: First, perform a full concentration-response curve in a functional assay specific to your target receptor to determine the IC₅₀ (the concentration that inhibits 50% of the maximal response).
-
Work at or near the IC₈₀-IC₉₅: For mechanism-of-action studies, a concentration that produces 80-95% of the maximal inhibition is often ideal. This ensures robust target engagement.
-
Avoid Supramaximal Concentrations: Using concentrations >100-fold higher than the measured IC₅₀ dramatically increases the risk of engaging lower-affinity off-targets. If you see a new effect only at very high concentrations (e.g., >10 µM for a nanomolar compound), it is highly likely to be an off-target effect.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter and provides a logical framework for diagnosis and resolution.
Issue 1: Inconsistent results or high variability between replicate experiments.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | GSK221149 may be degrading in your assay buffer or due to freeze-thaw cycles. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C. Perform a stability test by incubating the compound in your assay buffer for the duration of the experiment and then testing its activity. |
| Cell Line Health/Passage Number | Receptor expression levels can change as cell lines are passaged. This alters the system's sensitivity to the antagonist. | Use cells within a defined, low passage number range. Regularly perform quality control on your cell line, such as validating receptor expression via qPCR or a binding assay. |
| Assay Interference | At high concentrations, the compound itself might interfere with the assay technology (e.g., autofluorescence, luciferase inhibition). | Run a "compound-only" control where GSK221149 is added to the assay system without the cells or agonist. This will reveal any direct interference with your readout. |
Issue 2: The observed effect does not match the known signaling pathway of the target receptor.
(Example: You are targeting the Gs-coupled V2 receptor but observe a calcium flux, which is characteristic of Gq-coupled receptors.)
This is a strong indicator of an off-target effect. The workflow below provides a systematic approach to investigate this.
Diagram 2: Workflow for Investigating Unexpected Cellular Phenotype
Caption: A systematic workflow for diagnosing on-target vs. off-target effects.
Protocols: Best Practices for Ensuring Specificity
Protocol 1: In Vitro Selectivity Profiling via Functional Assays
This protocol describes how to functionally test GSK221149 for antagonist activity at V1a, V1b, and V2 receptors. This is the most direct way to assess its selectivity within the vasopressin family.
Objective: To determine the IC₅₀ of GSK221149 at each vasopressin receptor subtype.
Materials:
-
HEK293 cells stably expressing human V1a, V1b, or V2 receptors.
-
GSK221149 stock solution (e.g., 10 mM in DMSO).
-
Arginine Vasopressin (AVP) agonist.
-
Assay-specific reagents:
-
For V1a/V1b (Gq): Calcium flux assay kit (e.g., Fluo-4 AM).
-
For V2 (Gs): cAMP detection assay kit (e.g., HTRF or LANCE).
-
-
96- or 384-well microplates.
Methodology:
-
Cell Plating:
-
Seed the appropriate cell line into microplates at a pre-optimized density.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Preparation:
-
Perform a serial dilution of GSK221149 in assay buffer to create a range of concentrations (e.g., 10 µM down to 10 pM).
-
Prepare an AVP agonist solution at a concentration that yields ~80% of the maximal response (EC₈₀). This is determined from a prior agonist dose-response curve.
-
-
Antagonist Incubation:
-
Add the diluted GSK221149 solutions to the cell plates.
-
Include "vehicle-only" (e.g., 0.1% DMSO) and "no agonist" controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the AVP EC₈₀ solution to all wells except the "no agonist" control.
-
-
Signal Detection:
-
For V1a/V1b: Immediately measure the change in fluorescence on a plate reader compatible with calcium flux assays.
-
For V2: Incubate for a specified time (e.g., 30 minutes) and then perform the lysis and detection steps as per the cAMP assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data: Set the "vehicle-only" response as 100% and the "no agonist" response as 0%.
-
Plot the normalized response against the log concentration of GSK221149.
-
Fit the data using a four-parameter logistic equation to determine the IC₅₀ for each receptor subtype.
-
Interpreting the Results: The ratio of IC₅₀ values is a measure of selectivity. For example, if GSK221149 has an IC₅₀ of 1 nM at V1a and 1000 nM at V2, it is 1000-fold selective for the V1a receptor over the V2 receptor. High selectivity (>100-fold) provides confidence that the compound's effects in a physiological system will be mediated by the primary target.
Diagram 3: Experimental Workflow for Selectivity Profiling
Caption: Step-by-step workflow for assessing compound selectivity.
References
-
Vasopressin receptor - Wikipedia. Wikipedia. [Link]
-
Vasopressin Receptor Family. Creative Biolabs. [Link]
-
What are the types of vasopressin (antidiuretic hormone) receptors? Dr.Oracle. [Link]
-
Juif, P. C., & Breton, C. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews, 92(4), 1605–1645. [Link]
-
Chou, C. L., & Knepper, M. A. (2018). Vasopressin receptor subtypes and renal sodium transport. Journal of the American Society of Nephrology, 29(1), 1-3. [Link]
-
A Two Cohort Study to Look at the Metabolites of GSK221149, the Metabolism of GSK221149 Administered With a High Fat Meal and With Ketoconazole. ClinicalTrials.gov. [Link]
-
Absorption, Distribution, Metabolism And Excretion Study For GSK221149A. ClinicalTrials.gov. [Link]
-
The Safety, Tolerability And Metabolism Of GSK221149A, In Pregnant Women (30-36 Weeks), In Pre-Term Labor. ClinicalTrials.gov. [Link]
-
Gheorghiade, M., & Abraham, W. T. (2006). Vasopressin receptor antagonists: Mechanisms of action and potential effects in heart failure. Cleveland Clinic Journal of Medicine, 73 Suppl 1, S24-30. [Link]
-
Goldsmith, S. R. (2008). Arginine Vasopressin Antagonists for the Treatment of Heart Failure and Hyponatremia. Circulation, 118(4), 431–439. [Link]
-
Lee, C. R., & Watkins, M. L. (2004). Vasopressin receptor antagonists. Journal of the American College of Cardiology, 44(1), 1-8. [Link]
-
Ma, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1113882. [Link]
-
Verbalis, J. G. (2007). Vasopressin V2 Receptor Antagonists. Journal of the American Society of Nephrology, 18(5), 1331-1333. [Link]
-
Brown, C. H., et al. (2013). Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor. Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. droracle.ai [droracle.ai]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Vasopressin receptor subtypes and renal sodium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. ahajournals.org [ahajournals.org]
Technical Support Center: Identification of Retosiban Degradation Products by LC-MS
Welcome to the technical support resource for the identification of Retosiban degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental workflow.
I. Troubleshooting Guide: Navigating Experimental Hurdles
This section addresses specific issues you may encounter during the LC-MS analysis of Retosiban and its degradation products.
Question 1: I'm observing unexpected peaks in my chromatogram that are not present in my control sample. How do I determine if they are degradation products or artifacts?
The appearance of unknown peaks is a common challenge in stability studies.[1] A systematic approach is crucial to differentiate between genuine degradation products and system-related artifacts.
Initial Steps:
-
System Blank Analysis: Inject a blank solvent (identical to your sample diluent) after a high-concentration sample injection. The presence of the unknown peak in the blank indicates carryover from the previous run.[2][3]
-
Mobile Phase and Diluent Blanks: Analyze your mobile phase and sample diluent as separate samples. This can help identify contaminants originating from your solvents or additives.[4]
-
Placebo and Excipient Analysis: If analyzing a formulated product, inject a placebo (formulation without the active pharmaceutical ingredient - API) to check for peaks originating from excipients or their degradation.
Troubleshooting Carryover:
-
Cause: Peptides and certain small molecules can be "sticky," adsorbing to various components of the LC system, such as the injector needle, rotor seals, and column frits.[2][3]
-
Solution:
-
Implement a robust needle wash protocol using a strong organic solvent, sometimes with the addition of an acid or base to disrupt interactions.
-
Increase the column flushing time between injections.
-
If carryover persists, systematically replace components like the injector seals and guard column.[3]
-
Identifying Ghost Peaks:
-
Cause: Ghost peaks can arise from contaminated mobile phase modifiers (e.g., formic acid), microbial growth in aqueous mobile phases, or the slow elution of strongly retained compounds from previous injections.[4][5]
-
Solution:
If the unknown peak is not attributable to the above artifacts, it is likely a degradation product and requires further characterization.
Question 2: My peak shapes for Retosiban and its potential degradation products are poor (e.g., tailing, fronting, or splitting). What could be the cause and how can I improve them?
Poor peak shape can compromise resolution and the accuracy of quantification.[7] Several factors related to the analyte, mobile phase, and column can contribute to this issue.
Common Causes and Solutions:
-
Secondary Interactions:
-
Cause: Basic compounds like Retosiban can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing.
-
Solution:
-
Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the basic sites on the analyte and suppresses interaction with silanols. Note that TFA can cause ion suppression in the MS source.
-
Use a column with a highly inert packing material or an end-capped column.
-
-
-
Injection Solvent Mismatch:
-
Cause: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including splitting and fronting.[6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. If a strong solvent is necessary for solubility, minimize the injection volume.[4]
-
-
Column Overload:
-
Cause: Injecting too much sample mass onto the column can lead to broad, tailing peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained sample components or degradation of the stationary phase can result in poor peak shape.[6]
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a column washing procedure with a strong solvent after each analytical sequence.
-
If the problem persists, the column may need to be replaced.
-
-
Question 3: I'm struggling to achieve good separation between Retosiban and its degradation products. What chromatographic parameters can I adjust?
Achieving adequate resolution is key to accurate identification and quantification. A systematic approach to method development is essential.
Method Development Strategy:
-
Column Selection:
-
Stationary Phase: A C18 column is a good starting point for many small molecules, including Retosiban. Consider a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency and better resolution.
-
Column Dimensions: A longer column will generally provide better resolution but will also result in longer run times and higher backpressure.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides sharper peaks and lower backpressure. Try both to see which gives better selectivity for your analytes.
-
pH: The pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds. Since Retosiban has basic nitrogens, adjusting the pH can alter its charge state and chromatographic behavior. A pH screening (e.g., pH 3, 6, and 9, if your column is compatible) can be very informative.
-
Additives: As mentioned, adding a small amount of an acid like formic acid can improve peak shape for basic compounds.
-
-
Gradient Optimization:
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will increase retention times but can improve the resolution of closely eluting peaks.
-
Isocratic vs. Gradient: For complex mixtures of degradation products with a wide range of polarities, a gradient elution is almost always necessary.
-
Question 4: I have detected several potential degradation products, but I'm having trouble elucidating their structures from the MS/MS data. What is a good strategy for structural identification?
Structural elucidation of unknown impurities is a multi-step process that combines mass spectral data with chemical knowledge.[1][8]
Systematic Approach to Structural Elucidation:
-
Accurate Mass Measurement: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass of the precursor ion. This allows you to determine the elemental composition of the degradation product and calculate the mass difference from the parent drug.[8]
-
Fragmentation Analysis (MS/MS):
-
Fragment the Parent Drug: First, acquire a high-quality MS/MS spectrum of Retosiban to understand its characteristic fragmentation pattern.
-
Fragment the Degradation Product: Acquire MS/MS spectra for each unknown peak.
-
Compare Fragmentation Patterns: Compare the fragments of the degradation product to those of Retosiban. Common fragments suggest that a particular part of the molecule is intact. The absence of certain fragments or the appearance of new ones can pinpoint the site of modification.
-
-
Propose a Structure: Based on the mass difference and the fragmentation data, propose a likely chemical modification. Common degradation pathways for peptides and similar molecules include hydrolysis, oxidation, and deamidation.[9]
Workflow for Degradation Product Identification
Caption: Workflow for Forced Degradation and Identification.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of Retosiban degradation studies.
Question 1: What are forced degradation studies and why are they necessary?
Forced degradation studies, also known as stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extreme pH levels, as well as oxidative and photolytic stress.[11][12][13]
The primary purposes of forced degradation studies are:
-
To identify likely degradation products: This helps in establishing degradation pathways.[10]
-
To develop and validate stability-indicating analytical methods: The method must be able to separate the intact drug from its degradation products, ensuring that the assay is specific for the API.[14]
-
To understand the intrinsic stability of the molecule: This information is crucial for developing a stable formulation and determining appropriate storage conditions.[10]
Question 2: What are the common degradation pathways for a molecule like Retosiban?
While specific degradation pathways for Retosiban are not extensively published in the public domain, we can infer potential pathways based on its chemical structure, which includes amide bonds, a diketopiperazine ring, and other susceptible functional groups.[15] General degradation pathways for peptides and similar small molecules include:
| Degradation Pathway | Description | Susceptible Sites in a Molecule like Retosiban |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. This is often catalyzed by acidic or basic conditions.[9] | The amide bonds in the diketopiperazine ring and the acyclic side chain are susceptible to hydrolysis. |
| Oxidation | Reaction with oxygen or other oxidizing agents. This can be initiated by heat, light, or the presence of metal ions.[9] | While Retosiban lacks highly susceptible residues like methionine or cysteine, other parts of the molecule could be prone to oxidation under harsh conditions. |
| Deamidation | Loss of an amide group, typically from asparagine or glutamine residues in peptides. | Not directly applicable to Retosiban's core structure, but important for peptide-based drugs in general. |
| Racemization | Conversion of an L-amino acid to a D-amino acid, which can alter biological activity.[9] | Chiral centers in the Retosiban molecule could be susceptible to racemization under certain pH and temperature conditions. |
Question 3: What are the key considerations for setting up an LC-MS method for Retosiban and its degradation products?
Developing a robust LC-MS method requires careful consideration of both the chromatography and the mass spectrometry parameters.
LC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, < 3 µm | Provides good retention for moderately nonpolar compounds and is compatible with the high-throughput needs of many labs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and improves peak shape for basic analytes.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure good sensitivity. |
| Column Temp. | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but may also accelerate on-column degradation. |
MS Method Parameters:
| Parameter | Recommendation | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Retosiban contains several basic nitrogen atoms that are readily protonated. |
| Scan Mode | Full Scan (for initial screening) and MS/MS (for structural confirmation) | Full scan provides molecular weight information, while MS/MS provides structural information.[16] |
| Collision Energy | Ramped or stepped collision energy | Allows for the collection of a wide range of fragment ions, which is useful for structural elucidation of unknowns. |
| Resolution | >10,000 (FWHM) | High resolution is crucial for accurate mass measurements and determining elemental compositions.[17] |
Question 4: How do I comply with regulatory guidelines, such as those from the ICH, for these studies?
Regulatory compliance is paramount in drug development. The ICH provides a set of guidelines that are widely accepted by regulatory authorities in Europe, Japan, and the United States.[11][18][19]
Key ICH Guidelines:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline outlines the requirements for stability data packages for registration applications. It details the stress conditions that should be applied in forced degradation studies.[11][12]
-
ICH Q3A(R2) - Impurities in New Drug Substances & ICH Q3B(R2) - Impurities in New Drug Products: These guidelines provide thresholds for the reporting, identification, and qualification of impurities.
To ensure compliance:
-
Your stability-indicating method must be validated according to ICH Q2(R1) - Validation of Analytical Procedures .
-
The forced degradation studies should demonstrate specificity by showing that the method can resolve the API from its degradation products and any process impurities.
-
Any degradation product observed at a level above the identification threshold (typically 0.1% for drug products with a maximum daily dose of ≤ 2g/day) must be structurally characterized.
By following a scientifically sound and systematic approach, you can successfully navigate the challenges of identifying Retosiban degradation products and ensure the quality and safety of your drug product.
III. References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ICH. Quality Guidelines. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ICH. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
PubMed. (2013). On the Mechanism of Degradation of Oxytocin and its Analogues in Aqueous Solution. [Link]
-
Wiener, G., et al. (2016). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 33(9), 2031-2042. [Link]
-
Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. [Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 123-132. [Link]
-
Halo. LC Chromatography Troubleshooting. [Link]
-
Reddy, G. V. R., et al. (2010). Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]
-
Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 85, 237-246. [Link]
-
SciSpace. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. [Link]
-
News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. [Link]
-
Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]
-
Iwamoto, S., et al. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083. [Link]
-
MDPI. (2023, May 15). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. [Link]
-
LCGC International. (2022, December 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins (EU). [Link]
-
PubMed. (2013). On the mechanism of degradation of oxytocin and its analogues in aqueous solution. [Link]
-
Wang, R., et al. (2006). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. Rapid Communications in Mass Spectrometry, 20(2), 229-236. [Link]
-
Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Neuromuscular. Degradation. [Link]
-
Fendrych, M., et al. (2008). Clearance of oxytocin and its potentially enzyme resistant analogues in the OXT‐receptor compartment of the potassium depolarized rat myometrium. British Journal of Pharmacology, 154(4), 854-863. [Link]
-
Wikipedia. Retosiban. [Link]
-
ResearchGate. A Synthesis of Oxytocin. [Link]
-
SGS. (2011, July). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Separation Science. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. [Link]
-
IJPQA. (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]
-
Brown, R. G., et al. (2017). Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study. British Journal of Clinical Pharmacology, 83(9), 1949-1958. [Link]
-
ResearchGate. Proposed fragmentation pathways for the major product ions observed in.... [Link]
-
Longdom Publishing. Development and Validation of Stability Indicating RP-UPLC Method. [Link]
-
SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Inxight Drugs. RETOSIBAN. [Link]
-
SciELO. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. [Link]
-
MacIntyre, D. A., et al. (2014). Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys. Endocrinology, 155(12), 4931-4943. [Link]
-
bioRxiv. (2024, October 19). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. [Link]
-
Li, Y., et al. (2022). Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Analytical Toxicology, 46(8), 923-931. [Link]
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. [Link]
-
PubMed. (2009, November 1). Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. [Link]
-
Sane, R. T., et al. (2013). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 81(3), 769-784. [Link]
Sources
- 1. sgs.com [sgs.com]
- 2. scispace.com [scispace.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. sepscience.com [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retosiban - Wikipedia [en.wikipedia.org]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 19. ICH Official web site : ICH [ich.org]
Technical Support Center: Solubilization & Formulation of GSK 221149A (Retosiban)
[1]
Welcome to the GSK 221149A Technical Hub. As a Senior Application Scientist, I have curated this guide to address the specific physicochemical challenges associated with GSK 221149A (Retosiban). While this oxytocin receptor antagonist exhibits favorable oral bioavailability, its practical handling in the lab is frequently hindered by its lipophilic nature (LogD ~2.[1]2) and limited aqueous solubility at neutral pH (~0.22 mg/mL).[1][2]
This guide moves beyond basic datasheets, offering field-proven protocols to ensure your data reflects the drug's potency, not its precipitation.[1][3]
Quick Reference: Physicochemical Profile
| Property | Value | Implication |
| Chemical Name | Retosiban (GSK-221149-A) | Selective Oxytocin Receptor Antagonist |
| Molecular Weight | 494.59 g/mol | Moderate size, prone to aggregation |
| LogD (pH 7.4) | ~2.2 | Lipophilic; prefers organic solvents |
| Aq.[1][2][3][4][5] Solubility | > 0.22 mg/mL | Insufficient for high-dose stock solutions |
| Primary Stock Solvent | DMSO (up to 200 mg/mL) | Do not use water for initial stock |
Module 1: In Vitro Solubilization & Stock Preparation
Q1: Why does my GSK 221149A precipitate when I dilute my DMSO stock into cell culture media?
A: This is a classic "solvent shock" phenomenon.[2][3] GSK 221149A is highly soluble in DMSO but thermodynamically unstable in aqueous media at high concentrations.[2][3] When you pipette a bolus of 100% DMSO stock directly into aqueous media, the rapid diffusion of DMSO leaves the hydrophobic drug molecules stranded in water, causing immediate local supersaturation and precipitation (often invisible to the naked eye).[1]
The Solution: Stepwise Cosolvent Dilution
Do not add Stock
Protocol: The "Sandwich" Method
-
Dissolve solid GSK 221149A in 100% DMSO to create a 50 mg/mL Master Stock .
-
Prepare an intermediate vehicle (e.g., PEG300 or Tween-80) before adding water/saline.[1][2][3]
-
Order of Addition (Critical):
Q2: What is the recommended vehicle for high-concentration in vitro assays (>5 mg/mL)?
A: For assays requiring concentrations that exceed the aqueous solubility limit, we recommend a PEG/Tween formulation.[1][2][3] This mimics the solubilizing environment of in vivo vehicles without being toxic to robust cell lines (always run a vehicle control).[1]
Formulation A (Cosolvent System):
Module 2: In Vivo Formulation Strategies
Q3: I need to dose rats IV/PO. Simple saline suspensions are clogging my needles. What should I use?
A: Simple suspensions result in erratic bioavailability.[2][3] For systemic administration, you must use a solubilized formulation.[3] We recommend Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) .[1][2][3]
Why SBE-β-CD? Unlike simple cosolvents, cyclodextrins form an inclusion complex.[1][2][3] The hydrophobic indanyl group of GSK 221149A inserts into the CD cavity, shielding it from the aqueous environment while the hydrophilic exterior ensures solubility.[1] This is superior for IV safety profiles compared to high-percentage DMSO/PEG mixtures.[1][2][3]
Formulation B (Cyclodextrin System - Recommended for In Vivo):
-
Ingredients:
-
Protocol:
Visual Guide: Solubilization Workflow
The following diagram illustrates the critical decision pathways for solubilizing GSK 221149A based on your end-use application.
Figure 1: Decision matrix for GSK 221149A formulation based on concentration requirements and experimental context.
Module 3: Troubleshooting & FAQs
Q4: My solution turned cloudy after 24 hours at 4°C. Can I reheat it?
A: Proceed with caution. While reheating (warm water bath, 37°C) and sonication can redissolve the precipitate, GSK 221149A is a cyclic dipeptide derivative.[3] Prolonged heat or repeated freeze-thaw cycles in aqueous solution may degrade the compound or cause epimerization.[1][2][3]
-
Best Practice: Prepare working solutions fresh immediately before dosing.
-
Storage: Store the 100% DMSO Master Stock at -80°C (stable for 6 months) or -20°C (1 month). Do not store diluted aqueous formulations.[2][3][7]
Q5: Is there a pH dependency I should be aware of?
A: Yes. Retosiban contains a 2-methyl oxazole ring and a morpholine moiety.[1][2][3][8] While it is uncharged at physiological pH (7.4), significant deviations in pH can alter its solubility profile.
-
Avoid: Highly acidic buffers (pH < 4) unless necessary, as this may affect the stability of the oxazole ring.[1]
-
Check: If you are using a specific buffer system (e.g., Krebs-Henseleit), ensure the pH is adjusted after the addition of the drug, as the DMSO stock can sometimes shift the pH of weak buffers.[1]
Q6: Why use SBE-β-CD instead of standard HP-β-CD?
A: Both are effective, but SBE-β-CD (Sulfobutyl ether) is often preferred for in vivo parenteral use due to its higher safety profile and renal tolerability compared to high concentrations of HP-β-CD or organic solvents.[1][2][3] For GSK 221149A, the cavity size of beta-cyclodextrins is ideal for the indanyl/diketopiperazine core structure.[1][3]
References
-
Liles, J. T., et al. (2014). Retosiban: A Potent and Selective Oxytocin Receptor Antagonist.[3] Journal of Pharmacology and Experimental Therapeutics.[3] [Link][1][2]
-
GlaxoSmithKline. Retosiban (GSK221149) Investigator Brochure / Clinical Data Summary.[2][3] (Contextual reference from Wikipedia/ClinicalTrials.gov data).[1][2][3] [Link][1][2]
-
PubChem. Retosiban Compound Summary (CID 11340891). [Link][1][2][3]
Sources
- 1. Retosiban - Wikipedia [en.wikipedia.org]
- 2. Gsk 932121 | C20H15ClF3NO4 | CID 23651142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021026098A1 - Kif18a inhibitors - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound MG(18:0/0:0/0:0) (FDB027910) - FooDB [foodb.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Oxytocin Receptor Antagonists: Retosiban (GSK 221149) vs. Nolasiban
The oxytocin receptor (OTR) system is a critical pharmacological target in reproductive medicine, primarily due to its central role in mediating uterine contractility and localized inflammatory responses. For decades, drug development has focused on OTR antagonists to manage conditions characterized by uterine hyperactivity. Two of the most prominent small-molecule candidates in recent years are Retosiban (GSK 221149) and Nolasiban (OBE001) .
While both compounds target the same receptor, their clinical trajectories and targeted indications diverge significantly. Retosiban was engineered as a highly selective tocolytic to arrest preterm labor [1], whereas Nolasiban was developed to enhance uterine receptivity and improve implantation rates during In Vitro Fertilization (IVF) and embryo transfer [2]. This guide provides an objective, data-driven comparison of their pharmacological profiles, mechanism of action, and the experimental methodologies used to validate their efficacy.
Pharmacological Profiling & Mechanistic Divergence
To objectively compare these two compounds, we must first examine their binding kinetics and selectivity. The oxytocin receptor shares significant structural homology with the vasopressin receptor family (V1a, V1b, V2). Off-target binding to vasopressin receptors—specifically V1a—can lead to adverse cardiovascular effects.
Retosiban (a 2,5-diketopiperazine derivative) was specifically optimized to eliminate this off-target activity, achieving a sub-nanomolar affinity (
Quantitative Comparison Table
| Parameter | Retosiban (GSK 221149) | Nolasiban (OBE001) |
| Target Receptor | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) |
| Primary Indication | Preterm Labor | IVF / Embryo Transfer Implantation |
| Binding Affinity ( | 0.65 nM | Low nanomolar range |
| Selectivity | >1400-fold over Vasopressin Receptors | High specificity over Vasopressin Receptors |
| Key Downstream Effects | Pure tocolytic (inhibits | Tocolytic + Anti-inflammatory (inhibits COX-2, IL-6) |
| Clinical Status | Phase III (Terminated 2018) [4] | Phase III (Discontinued 2019) [5] |
| Administration Route | Intravenous / Oral | Oral (900 mg single dose) |
Receptor Signaling & Inhibition Pathways
The oxytocin receptor is a G-protein-coupled receptor (GPCR) that exhibits pleiotropic signaling depending on the tissue context. In the myometrium, OTR primarily couples to
Simultaneously, OTR can couple to
Oxytocin receptor signaling pathways and antagonist inhibition points.
Experimental Methodologies for Efficacy Validation
To ensure scientific integrity, the evaluation of OTR antagonists requires orthogonal validation: a high-throughput in vitro assay to confirm receptor-level antagonism, followed by a highly physiological ex vivo assay to confirm functional tissue-level efficacy.
Protocol 1: Intracellular Calcium Mobilization Assay (In Vitro)
This assay provides a rapid, quantifiable readout of
-
Cell Preparation : Seed CHO-K1 cells stably expressing the human OTR at 20,000 cells/well in a 384-well plate.
-
Causality : CHO-K1 cells lack endogenous vasopressin receptors, ensuring that any observed signaling is strictly OTR-mediated, eliminating cross-reactivity artifacts.
-
-
Dye Loading : Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 60 minutes at 37°C.
-
Causality : Fluo-4 AM is cell-permeant but gets cleaved by intracellular esterases, trapping it inside the cell. Probenecid inhibits multidrug resistance (MDR) transporters, preventing the active efflux of the dye and stabilizing baseline fluorescence.
-
-
Compound Addition : Pre-incubate cells with serial dilutions of Retosiban or Nolasiban (10 pM to 10 µM) for 15 minutes.
-
Agonist Stimulation & Reading : Inject an
concentration of Oxytocin (typically ~1-3 nM) using a FLIPR (Fluorometric Imaging Plate Reader) and record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. -
Self-Validation Check : Calculate the Z'-factor for the assay plate using vehicle controls and a known reference antagonist (e.g., Atosiban). A Z'-factor > 0.5 confirms assay robustness.
Protocol 2: Ex Vivo Human Myometrial Contractility Assay
While cell lines prove target engagement, they lack the complex electromechanical coupling (gap junctions, tissue architecture) required for physiological contraction. This assay bridges the translational gap [6].
-
Tissue Isolation & Preparation : Obtain human myometrial biopsies (with ethical consent) during elective cesarean sections. Dissect into uniform strips (approx. 2 x 2 x 10 mm) aligned with the longitudinal muscle fibers.
-
Organ Bath Equilibration : Mount strips in 10 mL organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95%
/ 5% . Apply a resting tension of 2.0 g and equilibrate for 90 minutes.-
Causality : The specific gas mixture maintains the buffer at a physiological pH of 7.4 while providing the oxygen necessary for the high ATP demands of contracting smooth muscle.
-
-
Oxytocin Priming : Induce stable, rhythmic contractions by adding 1 nM Oxytocin. Allow contractions to stabilize for 45 minutes.
-
Cumulative Dose-Response : Add the antagonist (Retosiban or Nolasiban) in cumulative half-log increments (e.g., 1 nM, 3 nM, 10 nM) every 20 minutes.
-
Causality : A cumulative dosing strategy within the same tissue strip minimizes inter-sample biological variability, allowing for the generation of a highly accurate, paired sigmoidal dose-response curve for
calculation.
-
-
Quantification : Measure the Area Under the Curve (AUC) of the contraction force over time. Calculate the percentage inhibition relative to the pre-antagonist baseline.
Step-by-step workflow for the ex vivo myometrial contractility assay.
Translational Perspectives: Clinical Outcomes
Despite exceptional preclinical data and robust in vitro and ex vivo efficacy, both drugs faced significant hurdles in late-stage clinical trials.
Retosiban successfully demonstrated safety and tolerability, but its Phase III trials for preterm labor were terminated in 2018 (not due to adverse events, but likely due to shifting clinical trial landscapes and stringent efficacy endpoints required to prove neonatal benefit over existing standards of care) [4].
Nolasiban showed immense early promise by demonstrating an ability to increase endometrial blood flow and reduce contractions prior to embryo transfer. However, in November 2019, the Phase III IMPLANT 4 trial failed to meet its primary endpoint of increasing the ongoing pregnancy rate at 10 weeks post-transfer (40.5% for Nolasiban vs. 39.1% for placebo), leading to the discontinuation of the IVF program [5].
These outcomes highlight a critical lesson in drug development: while highly selective receptor antagonism can perfectly modulate isolated physiological pathways (like contractility and localized inflammation), the multifactorial complexity of human parturition and embryo implantation often requires polypharmacological or highly personalized approaches to achieve statistically significant clinical success.
References
-
FirstWord Pharma . ObsEva Reports New Clinical Evidence of Nolasiban Mechanism of Action, Supporting Its Potential to Increase Live Birth Rate Following Embryo Transfer in IVF. Retrieved from[Link]
-
ResearchGate . Differential effects of oxytocin receptor antagonists, Atosiban and Nolasiban, on OT-mediated signalling in human amnion and myometrium. Retrieved from[Link]
-
NCATS Inxight Drugs . RETOSIBAN. Retrieved from[Link]
-
ClinicalTrialsArena . ObsEva plans to halt clinical programme of IVF nolasiban drug. Retrieved from[Link]
-
NIH / PubMed Central . Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Retrieved from[Link]
Comparative Guide: GSK 221149 (Retosiban) vs. L-368,899 for Oxytocin Receptor Antagonism
Executive Briefing
The oxytocin receptor (OTR) is a critical G protein-coupled receptor (GPCR) mediating uterine contractility, lactation, and complex central nervous system (CNS) functions such as social bonding and pair behavior. For decades, researchers have relied on peptide antagonists, which suffer from poor oral bioavailability and rapid degradation. The advent of non-peptide antagonists revolutionized OTR pharmacology.
This guide provides an objective, data-driven comparison of two premier non-peptide OTR antagonists: GSK 221149 (Retosiban) and L-368,899 . While both compounds effectively block oxytocin signaling, their distinct physicochemical properties, receptor selectivities, and blood-brain barrier (BBB) permeabilities dictate entirely different experimental applications. GSK 221149 is the gold standard for peripheral tocolytic (anti-contraction) studies[1][2], whereas L-368,899 is the definitive probe for central neurobehavioral research[3].
Mechanistic Architecture
Both GSK 221149 and L-368,899 function as competitive antagonists at the OTR. By occupying the orthosteric binding site, they prevent endogenous oxytocin from initiating the
Diagram 1: OTR signaling cascade and the locus of competitive antagonism by GSK 221149 and L-368,899.
Quantitative Pharmacodynamics & Selectivity
The primary challenge in developing OTR antagonists is achieving selectivity over the closely related vasopressin receptors (
As shown in the data below, GSK 221149 (a 2,5-diketopiperazine derivative) exhibits sub-nanomolar affinity for the human OTR and an exceptional >1400-fold selectivity window over vasopressin receptors[1][2][4]. Conversely, L-368,899 (a camphane/piperazine derivative) possesses nanomolar affinity but a much narrower selectivity window (>40-fold)[5][6]. However, L-368,899's unique lipophilicity allows it to rapidly cross the BBB, a feature GSK 221149 lacks[3].
Table 1: In Vitro and In Vivo Pharmacological Comparison
| Parameter | GSK 221149 (Retosiban) | L-368,899 |
| Chemical Nature | Non-peptide (Diketopiperazine) | Non-peptide (Camphane derivative) |
| Target Affinity ( | ||
| Vasopressin Selectivity | >1400-fold over | >40-fold over |
| Blood-Brain Barrier (BBB) | Poor penetrance (Peripheral focus) | High penetrance (Accumulates in limbic system)[3] |
| Primary Research Utility | Preterm labor, uterine contractility[7] | CNS pair bonding, social behavior, neurobiology[3] |
| Clinical Status | Reached Phase III (Terminated 2018)[7] | Preclinical / Research Tool |
Self-Validating Experimental Protocols
To ensure scientific integrity, researchers must deploy rigorous, self-validating assays when utilizing these compounds. Below are the standard operating procedures for evaluating both peripheral and central OTR antagonism.
Protocol A: In Vitro Radioligand Binding & Schild Analysis (Receptor Selectivity)
Purpose: To quantify the true competitive nature and selectivity of the antagonist.
Causality & Logic: We utilize a competitive binding assay against
-
Membrane Preparation: Isolate membranes from CHO cells stably expressing human OTR or
receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 5 mM (magnesium is critical for high-affinity agonist binding to GPCRs). -
Incubation: Incubate 50 µg of membrane protein with 2 nM
and increasing concentrations of the antagonist (e.g., GSK 221149 from to M)[4]. -
Equilibration: Incubate at 22°C for 60 minutes to reach steady-state equilibrium.
-
Separation: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Validation (The Self-Check): Include a control well with 1 µM unlabeled oxytocin to define non-specific binding (NSB). Total binding minus NSB equals specific binding.
-
Data Analysis: Plot the dose-response curve to calculate the
. Convert to using the Cheng-Prusoff equation: .
Protocol B: In Vivo Uterine Contractility Assay (Peripheral Efficacy)
Purpose: To evaluate the tocolytic efficacy of GSK 221149.
-
Subject Preparation: Anesthetize non-pregnant or late-term pregnant Sprague-Dawley rats. Insert a balloon catheter into the uterine horn, connected to a pressure transducer[2].
-
Baseline Establishment: Administer a continuous IV infusion of oxytocin (e.g., 1 mU/min) to establish stable, rhythmic uterine contractions.
-
Antagonist Administration: Administer GSK 221149 via IV bolus (0.1 - 1 mg/kg)[2].
-
Quantification: Measure the reduction in the area under the curve (AUC) of intrauterine pressure over a 30-minute post-dose window.
-
Validation: Use a vehicle-only injection as a negative control to ensure the reduction in contractions is not due to receptor desensitization over time.
Diagram 2: In vivo workflow for quantifying peripheral OTR antagonism and tocolytic efficacy.
Translational Pharmacokinetics & ADME Considerations
When transitioning from in vitro to in vivo models, the pharmacokinetic profiles of these two drugs diverge significantly, dictating their experimental utility.
GSK 221149 (Retosiban): Designed specifically for clinical translation, GSK 221149 features a 2-methyl oxazole ring that confers excellent aqueous solubility, low plasma protein binding, and minimal Cytochrome P450 interaction[8]. It exhibits predictable, dose-dependent pharmacokinetics and high oral bioavailability across multiple species, which justified its progression into Phase III clinical trials for preterm labor[7].
L-368,899: While L-368,899 is orally bioavailable in rats and dogs (20-40%), it presents a severe translational trap for primate researchers. In rhesus monkeys, its oral bioavailability drops to <1% due to rapid, extensive hepatic first-pass metabolism (specifically N-demethylation)[9]. Application Scientist Insight: If you are using L-368,899 to study social behavior in non-human primates, you must administer the drug via intravenous (IV) or central (ICV) routes to bypass the liver and achieve meaningful CNS concentrations. Relying on oral dosing in primates will yield false-negative behavioral results[9].
The Scientist's Verdict
The choice between GSK 221149 and L-368,899 is strictly dictated by the physiological compartment of interest:
-
Choose GSK 221149 (Retosiban) if your research focuses on peripheral pharmacology , uterine contractility, or preterm birth models. Its sub-nanomolar potency and >1400-fold selectivity over vasopressin receptors ensure that your observed effects are exclusively OTR-mediated, without confounding cardiovascular artifacts[1][2].
-
Choose L-368,899 if your research investigates the central nervous system . Its ability to rapidly cross the blood-brain barrier and accumulate in the limbic system makes it the indispensable tool for probing the neurobiology of pair bonding, maternal behavior, and social motivation[3]. However, researchers must strictly control for its lower vasopressin selectivity and species-specific hepatic metabolism[9].
References
-
Wikipedia Contributors. "L-368,899". Wikipedia, The Free Encyclopedia. URL:[Link]
-
Lin, J. H., et al. "The role of drug metabolism in drug discovery: a case study in the selection of an oxytocin receptor antagonist for development". PubMed (NIH). URL:[Link]
-
Liddle, J., et al. "Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat". American Physiological Society Journal. URL:[Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RETOSIBAN [drugs.ncats.io]
- 8. Retosiban - Wikipedia [en.wikipedia.org]
- 9. The role of drug metabolism in drug discovery: a case study in the selection of an oxytocin receptor antagonist for development - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Baseline Specificity: A Methodological Guide to Using (S)-Retosiban as a Negative Control Isomer in Oxytocin Receptor Assays
As drug development increasingly targets the oxytocin receptor (OTR) for indications ranging from preterm labor to neuropsychiatric disorders, validating the on-target specificity of novel small molecules is paramount. When evaluating cellular responses, simply observing a reduction in Gq-mediated signaling is insufficient to prove true antagonism. Off-target effects—such as non-specific membrane perturbation or cross-reactivity with closely related vasopressin receptors—can easily yield false positives.
To establish a self-validating experimental system, researchers must employ a structurally matched negative control. 1, a stereoisomer of the potent antagonist Retosiban, serves this exact purpose[1]. This guide provides a comprehensive framework for utilizing (S)-Retosiban to isolate OTR-specific antagonism from background assay noise.
Structural Causality and Pharmacological ProfileRetosiban (GSK221149A) is a highly selective, non-peptide OTR antagonist built on a 2,5-diketopiperazine core[2]. Crystallographic studies of the human OTR reveal that Retosiban's lipophilic indanyl substituent penetrates deep into a hydrophobic crevice within the orthosteric binding pocket[3].
The precise (3R, 6R, 7R) stereochemistry is critical for this interaction[2]. In contrast, altering the stereocenter—as seen in (S)-Retosiban—causes a spatial misalignment. The isomer physically clashes with the receptor's extracellular surface residues, drastically reducing its binding affinity and neutralizing its antagonistic properties[1][2].
Application Scientist Insight: Why use an enantiomer over a random inactive compound? Small molecules can exhibit non-specific surfactant-like properties at high concentrations, perturbing the lipid bilayer and artificially lowering GPCR signaling readouts. Because (S)-Retosiban shares the exact molecular weight, lipophilicity, and atomic composition as Retosiban, it perfectly controls for these physical membrane effects.
Table 1: Quantitative Comparison of OTR Antagonists and Controls
| Compound | Target | Affinity (Ki) | Primary Experimental Use Case |
| Retosiban | OTR | 0.65 nM[2] | Potent, selective positive control for OTR antagonism. |
| (S)-Retosiban | OTR | > 1000 nM | Stereoisomeric negative control to rule out off-target effects[1]. |
| 3 | OTR / V1aR | ~1.5 nM (OTR)[3] | Broad peptide control; clinical tocolytic reference[3]. |
Mechanistic Pathway Visualization
The oxytocin receptor is a Gq-coupled GPCR. Upon activation by oxytocin, it triggers the Phospholipase C (PLC) pathway, leading to inositol trisphosphate (IP3) accumulation and intracellular calcium release[3]. Retosiban competitively blocks this cascade, whereas (S)-Retosiban fails to bind, allowing the signaling to proceed unimpeded.
OTR Gq-coupled signaling pathway demonstrating competitive antagonism vs. inactive isomer control.
Experimental Methodology: IP1 Accumulation Assay
To validate the efficacy of a novel OTR antagonist against Retosiban and (S)-Retosiban, the is the gold standard. Because IP3 is rapidly degraded, measuring its stable downstream metabolite, IP1, provides a highly reliable, self-validating readout of Gq activation.
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293 cells stably expressing human OTR into a 384-well microplate at a density of 10,000 cells/well in stimulation buffer (HEPES-buffered HBSS). Incubate overnight at 37°C.
-
Compound Preparation: Prepare 10-point concentration-response curves (CRCs) for Retosiban (positive control), (S)-Retosiban (negative control), and the test compound using serial dilutions in DMSO, followed by dilution in stimulation buffer (final DMSO concentration < 1%).
-
Pre-Incubation: Add 5 µL of the compound solutions to the respective wells. Causality Note: Pre-incubating for 30 minutes at 37°C allows the antagonists to reach binding equilibrium within the orthosteric pocket before the agonist challenge.
-
Agonist Challenge: Add 5 µL of Oxytocin at its EC80 concentration (typically ~1-5 nM, predetermined via an agonist dose-response curve). Incubate for 60 minutes at 37°C.
-
Detection: Add 5 µL of anti-IP1-Cryptate and 5 µL of IP1-d2 conjugate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.
-
Readout: Measure time-resolved fluorescence at 665 nm and 620 nm using a compatible microplate reader. Calculate the HTRF ratio (665/620).
Step-by-step workflow for the HTRF IP1 Accumulation Assay to evaluate OTR antagonism.
Data Interpretation and Self-Validating Logic
A robust assay must be self-validating. The inclusion of (S)-Retosiban ensures that any observed decrease in the HTRF signal is exclusively due to OTR antagonism, rather than assay interference (e.g., compound autofluorescence or cytotoxicity).
-
Retosiban Wells (Positive Control): Should display a dose-dependent decrease in IP1 accumulation, shifting the oxytocin response curve to the right.
-
(S)-Retosiban Wells (Negative Control): Should mirror the vehicle control, showing no significant reduction in IP1 levels even at high micromolar concentrations[1]. Critical Check: If (S)-Retosiban shows inhibition, it indicates the assay is compromised by non-specific lipid bilayer disruption or off-target toxicity, invalidating the test compound's results.
References
- Wikipedia. "Retosiban." Wikipedia, The Free Encyclopedia.
- MedChemExpress. "(S)-Retosiban | Isomer." MedChemExpress.com.
- bioRxiv. "Crystal structure of the human oxytocin receptor." bioRxiv.
- MedUni Wien ePub. "Peptide libraries as starting point for drug discovery of GPCRs." Medical University of Vienna.
- Benchchem.
Sources
Retosiban (GSK221149A) vs. KCl-Induced Contractions: A Mechanistic Comparison Guide
Executive Summary
Retosiban (GSK221149A) is a potent, orally bioavailable, and highly selective oxytocin receptor (OTR) antagonist developed for the management of spontaneous preterm labor [1, 2]. When evaluating novel tocolytics (anti-contraction medications), it is critical to distinguish between true receptor-specific antagonism and generalized smooth muscle paralysis. This guide provides an objective, data-driven comparison of how Retosiban modulates oxytocin-induced versus potassium chloride (KCl)-induced myometrial contractions, establishing the causality behind its pharmacological selectivity.
Mechanistic Causality: Oxytocin vs. KCl Pathways
To validate the specificity of an OTR antagonist, researchers employ two distinct methods of inducing myometrial contraction. Understanding the divergence of these pathways is essential for proving a drug's mechanism of action.
-
Oxytocin-Induced Contraction (Receptor-Mediated): Oxytocin binds to the Gq-coupled OTR, activating phospholipase C (PLC). This generates inositol 1,4,5-trisphosphate (IP3), triggering intracellular calcium (
) release from the sarcoplasmic reticulum. The binds to calmodulin, activating Myosin Light Chain Kinase (MLCK) to cause contraction [6]. -
KCl-Induced Contraction (Depolarization-Mediated): High extracellular KCl (typically 50–60 mM) directly depolarizes the myometrial cell membrane. This voltage change forces L-type Voltage-Gated Calcium Channels (VGCCs) to open, causing a massive influx of extracellular
, bypassing the OTR entirely [6].
Causality Insight: KCl serves as the ultimate negative control in tocolytic drug development. If a compound inhibits oxytocin-induced contractions but fails to inhibit KCl-induced contractions, it proves the drug acts strictly upstream at the receptor level. Conversely, calcium channel blockers (like Nifedipine) will inhibit both pathways by acting on downstream targets [6].
Mechanistic divergence of Oxytocin and KCl-induced contractions and targeted inhibition.
Comparative Efficacy & Selectivity
Retosiban exhibits a sub-nanomolar affinity for the human oxytocin receptor (
Table 1: Pharmacodynamic Comparison of Tocolytic Agents
| Pharmacological Agent | Mechanism of Action | Oxytocin-Induced Contraction Inhibition | KCl-Induced Contraction Inhibition | Clinical/Experimental Profile |
| Retosiban | Selective OTR Antagonist | High ( | None (under normal tension) [4] | High target specificity; preserves fundamental smooth muscle viability. |
| Atosiban | Mixed OTR/V1a Antagonist | High | None | Peptide-based; requires IV administration; lower OTR selectivity [3]. |
| Nifedipine | Calcium Channel Blocker | High (Downstream) | High (Direct Target) | General smooth muscle relaxant; higher risk of off-target cardiovascular effects. |
Note: Recent ex vivo studies indicate that under conditions of extreme, prolonged mechanical stretch (e.g., modeling multiple pregnancies), the OTR can act as a mechanosensor. In these specific high-stretch models, Retosiban was shown to reduce both stretch-sensitized oxytocin and KCl responses, suggesting stretch induces an agonist-independent OTR activation that alters baseline excitability [4].
Self-Validating Experimental Protocol: Ex Vivo Myometrial Contractility
To objectively compare the effects of Retosiban against oxytocin and KCl, a standardized organ bath contractility assay is required. This protocol is designed as a self-validating system: every tissue strip acts as its own control, and viability is proven before any antagonist is introduced.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate myometrial strips (approx. 2 x 2 x 10 mm) from term-pregnant subjects (human biopsies during cesarean or late-term animal models) [4]. Mount longitudinally in organ baths containing physiological Krebs-Henseleit buffer, aerated with 95%
/ 5% at 37°C. -
Equilibration: Apply a resting tension of 2.0 g. Allow the tissue to equilibrate for 60-90 minutes, washing with fresh buffer every 15 minutes until a stable baseline of spontaneous contractions is achieved.
-
Viability & Reference Challenge (Self-Validation): Introduce 50 mM KCl to the bath. Record the maximal isometric contraction. Logic: This confirms the contractile machinery and VGCCs are fully functional [6]. Tissues failing to produce a robust KCl response are discarded.
-
Washout: Wash the tissue repeatedly with fresh buffer until baseline resting tension is restored.
-
Antagonist Incubation: Incubate the strips with either Vehicle (DMSO control) or Retosiban (e.g., 10 nM to 1 µM) for 30-60 minutes [4].
-
Agonist Challenge:
-
Group A (Oxytocin): Perform a cumulative concentration-response curve to oxytocin (
to M). -
Group B (KCl): Re-challenge with 50 mM KCl.
-
-
Data Acquisition: Measure the Area Under the Curve (AUC), peak amplitude, and frequency of contractions using an isometric force transducer.
Self-validating ex vivo myometrial contractility organ bath workflow.
Data Interpretation & Causality
In a properly executed assay, the vehicle control will show robust, dose-dependent contractions to oxytocin and a sharp, sustained peak to KCl.
When pre-incubated with Retosiban:
-
Oxytocin Response: The dose-response curve will exhibit a parallel rightward shift. Because Retosiban is a competitive antagonist, higher concentrations of oxytocin are required to achieve the same contractile force [1].
-
KCl Response: The amplitude and AUC of the KCl-induced contraction will remain statistically identical to the vehicle control [4]. This lack of inhibition is the definitive proof that Retosiban does not impair VGCCs, calmodulin activation, or MLCK function. It isolates the drug's mechanism of action exclusively to the extracellular binding domain of the OTR [5].
By proving that Retosiban leaves KCl-induced contractions intact, researchers can confidently assert its safety profile regarding general smooth muscle function, minimizing the risk of off-target cardiovascular or gastrointestinal side effects commonly seen with downstream tocolytics.
References
- Retosiban (GSK 221149) | Oxytocin Receptor Antagonist. MedChemExpress.
- Liddle J, et al. (2008). The Discovery of GSK221149A: A Potent and Selective Oxytocin Antagonist. Bioorganic & Medicinal Chemistry Letters (via NIH).
- McCafferty GP, et al. (2007). Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat. American Physiological Society Journal.
- Arrowsmith S, et al. (2015). The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch. PubMed / NIH.
- Retosiban. Wikipedia.
- Oxytocin: Its Mechanism of Action and Receptor Signalling in the Myometrium.
Validating the Selectivity of GSK221149: A Guide to Confirming Oxytocin Receptor Specificity Over V1a and Other Vasopressin Receptors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of G-protein coupled receptor (GPCR) pharmacology, the precise selectivity of a compound is paramount to its utility as a research tool and its potential as a therapeutic agent. This guide addresses a critical clarification in the pharmacological profile of GSK221149 (Retosiban). Contrary to potential misconceptions, GSK221149 is not a vasopressin V1a receptor antagonist but a potent and highly selective oxytocin receptor (OTR) antagonist .[1][2][3][4] This distinction is crucial for researchers investigating the distinct roles of the oxytocin and vasopressin systems.
This comparison guide provides the experimental framework to validate the selectivity of GSK221149 for the OTR, with a specific focus on demonstrating its lack of significant affinity and functional activity at the V1a receptor, as well as the V1b and V2 vasopressin receptor subtypes. We will explore the established methodologies, present comparative data with known V1a antagonists, and provide detailed protocols to empower researchers to independently verify these selectivity profiles.
The Vasopressin and Oxytocin Systems: A Tale of Two Receptors
The vasopressin and oxytocin systems, while closely related, mediate distinct physiological and behavioral functions. Arginine vasopressin (AVP) primarily regulates blood pressure, water homeostasis, and social behaviors through its interaction with three receptor subtypes: V1a, V1b, and V2.[5][6] The V1a receptor, coupled to Gq/11 proteins, mediates vasoconstriction and certain social behaviors through the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[7][8][9] In contrast, oxytocin, acting through its own Gq/11-coupled receptor, is centrally involved in social bonding, parturition, and lactation.
Given the structural homology between the receptors and their ligands, cross-reactivity of pharmacological agents is a significant concern. A truly selective OTR antagonist, like GSK221149, is an invaluable tool to dissect the specific functions of the oxytocin system without the confounding effects of modulating the vasopressin system.
Comparative Selectivity Profile of GSK221149
The cornerstone of validating GSK221149's selectivity lies in quantifying its binding affinity (Ki) and functional antagonism (IC50) across the OTR and vasopressin receptor subtypes. The following table summarizes the reported selectivity of GSK221149, juxtaposed with established V1a-selective antagonists, SRX246 and Relcovaptan.
| Compound | Primary Target | V1a Receptor Ki (nM) | OTR Ki (nM) | Selectivity (V1a Ki / OTR Ki) |
| GSK221149 (Retosiban) | Oxytocin Receptor | >9100 (>14,000-fold vs hOTR)[2] | 0.65 (human) [1][3] | < 0.00007 |
| SRX246 | V1a Receptor | 0.3 (human) | >1000 | >3333 |
| Relcovaptan (SR-49059) | V1a Receptor | 1.3 (human) [9] | 13.2 (mouse)[2] | >10 |
Note: Selectivity is calculated as the ratio of binding affinities. A higher ratio indicates greater selectivity for the primary target.
Experimental Validation of Selectivity
To empirically validate the selectivity of GSK221149, a two-pronged approach is essential: assessing its binding affinity through radioligand competition assays and evaluating its functional antagonism via calcium mobilization assays.
I. Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[10][11][12][13] These assays measure the ability of an unlabeled compound (the "competitor," e.g., GSK221149) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.
Detailed Protocol: V1a Receptor Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of GSK221149 for the human V1a receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) with high specific activity.
-
Test Compound: GSK221149 (Retosiban).
-
Non-specific Binding Control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with polyethylenimine (PEI).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled AVP.
-
GSK221149 Competition: 50 µL of serial dilutions of GSK221149 (e.g., from 10 pM to 100 µM).
-
-
Add Radioligand: Add 50 µL of [3H]-AVP to all wells at a final concentration close to its Kd for the V1a receptor (typically 0.5-2 nM).
-
Add Membranes: Add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of GSK221149.
-
Determine the IC50 value (the concentration of GSK221149 that inhibits 50% of the specific binding of [3H]-AVP) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome for GSK221149: A very high IC50 value, likely in the micromolar range or higher, will be observed, resulting in a high Ki value that confirms low affinity for the V1a receptor. This procedure should be repeated for V1b, V2, and OTR using the appropriate radioligands (e.g., [3H]-Oxytocin for OTR) to generate a complete selectivity profile.
II. Functional Assays: Assessing Antagonism
Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation. For the Gq-coupled V1a and oxytocin receptors, this is typically measured as a change in intracellular calcium concentration.[14][15][16][17]
Detailed Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol details how to measure the functional antagonism of GSK221149 at the human V1a receptor using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human V1a receptor.
-
Calcium-sensitive dye: Fluo-8 or a similar calcium indicator.
-
Agonist: Arginine Vasopressin (AVP).
-
Test Compound: GSK221149 (Retosiban).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Plate the V1a-expressing cells in 384-well plates and grow to confluence.
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the growth medium from the cell plate and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of GSK221149 in assay buffer.
-
Add the GSK221149 dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
FLIPR Assay:
-
Place the cell plate and a compound plate containing the AVP agonist into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The FLIPR will then add a fixed concentration of AVP (typically at its EC80) to each well and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of GSK221149.
-
Determine the IC50 value (the concentration of GSK221149 that inhibits 50% of the AVP-induced calcium response) using non-linear regression analysis.
-
Expected Outcome for GSK221149: At the V1a receptor, GSK221149 will show a very high IC50 value, indicating it is a very weak or inactive antagonist of AVP-induced calcium mobilization. When this experiment is repeated with cells expressing the oxytocin receptor and using oxytocin as the agonist, GSK221149 will demonstrate a potent, low nanomolar IC50, confirming its functional antagonism at its intended target.
Conclusion
The validation of a compound's selectivity is a critical step in its pharmacological characterization. For GSK221149 (Retosiban), the data unequivocally demonstrate that it is a highly potent and selective oxytocin receptor antagonist, not a V1a receptor antagonist.[1][2][3][4] The experimental protocols detailed in this guide provide a robust framework for researchers to independently confirm this selectivity profile. By employing both radioligand binding and functional calcium mobilization assays, investigators can confidently utilize GSK221149 as a precise tool to explore the biology of the oxytocin system, free from the confounding influence of the vasopressin V1a receptor. This rigorous approach to selectivity validation ensures the integrity and reproducibility of research findings in the complex field of neurohormonal signaling.
References
-
Liddle J, et al. The discovery of GSK221149A: a potent and selective oxytocin antagonist. MedChemComm. 2011;2(7):663-667. [Link]
-
McCafferty, G. P., et al. (2007). Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat. American journal of physiology. Regulatory, integrative and comparative physiology, 293(1), R299–R305. [Link]
-
Use of a Novel and Highly Selective Oxytocin Receptor Antagonist to Characterize Uterine Contractions in the Rat. PubMed. [Link]
-
Koshimizu, T. A., Nakamura, K., Egashira, N., Hiroyama, M., Nonoguchi, H., & Tanoue, A. (2012). Vasopressin V1a and V1b receptors: from molecules to physiological systems. Physiological reviews, 92(4), 1813–1864. [Link]
-
Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. PMC. [Link]
-
Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 897, 31–77. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(5 Pt 1), L421–L429. [Link]
-
Calcium Flux Assays. Eurofins Discovery. [Link]
-
V1A Vasopressin Receptor Assay. Innoprot. [Link]
-
Vasopressin receptor 1A. Wikipedia. [Link]
-
[Vasopressin receptors: structure/function relationships and signal transduction in target cells]. PubMed. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Intracellular Calcium Flux. University of Utah Flow Cytometry. [Link]
-
Calcium assays: at the centre of biology. BMG LABTECH. [Link]
-
FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Vasopressin receptor antagonists: potential indications and clinical results. PubMed. [Link]
-
Vasopressin and oxytocin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The Human V 3 Pituitary Vasopressin Receptor: Ligand Binding Profile and Density-Dependent Signaling Pathways. Oxford Academic. [Link]
-
Mapping the binding site of arginine vasopressin to V1a and V1b vasopressin receptors. PubMed. [Link]
-
Elucidation of signaling properties of vasopressin receptor-related receptor 1 by using the chimeric receptor approach. PNAS. [Link]
-
A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors. PubMed. [Link]
-
A New Linear V1A Vasopressin Antagonist and Its Use in Characterizing receptor/G Protein Interactions. PubMed. [Link]
-
V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones. PMC. [Link]
-
Vasopressin and vasopressin-receptor immunoreactivity in small-cell lung carcinoma (SCCL) cell lines: disruption in the activation cascade of V1a-receptors in variant SCCL. PubMed. [Link]
-
The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch. ResearchGate. [Link]
-
Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor. ResearchGate. [Link]
-
V1A Human Vasopressin / Oxytocin GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery. [Link]
-
Ki Summary. BindingDB. [Link]
-
Vasopressin receptor antagonists: Mechanisms of action and potential effects in heart failure. Cleveland Clinic Journal of Medicine. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. [Vasopressin receptors: structure/function relationships and signal transduction in target cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. bu.edu [bu.edu]
- 16. bmglabtech.com [bmglabtech.com]
- 17. agilent.com [agilent.com]
Technical Comparative Guide: Retosiban vs. Peptide Antagonists Stability
Executive Summary: The Stability-Bioavailability Nexus
In the development of tocolytics for preterm labor, the transition from peptide antagonists (e.g., Atosiban ) to non-peptide small molecules (e.g., Retosiban/GSK-221149A ) represents a paradigm shift driven primarily by stability .
While Atosiban remains the clinical standard in many regions, its utility is severely restricted by its peptide nature, necessitating intravenous (IV) administration due to rapid gastrointestinal proteolysis. Retosiban, a highly selective oxytocin receptor (OTR) antagonist with a 2,5-diketopiperazine core , was engineered specifically to overcome these stability barriers, enabling oral bioavailability and high selectivity (>1400-fold over vasopressin receptors).
This guide objectively compares the stability profiles of these two distinct chemical classes, detailing the experimental workflows required to validate their performance.
Molecular Architecture & Mechanisms of Instability
To understand the divergence in stability, one must analyze the structural vulnerabilities of each compound.
Atosiban (The Peptide)
Atosiban is a synthetic cyclic nonapeptide (Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2).[1][2] Despite modifications like deamination (Mpa) and D-amino acid substitution to resist enzymatic attack, it retains inherent peptide vulnerabilities:[2]
-
Proteolytic Instability: The amide bonds are susceptible to endo- and exopeptidases in the gut and plasma (e.g., trypsin, chymotrypsin).
-
Chemical Instability: The disulfide bridge (Mpa–Cys) is prone to scrambling or reduction under stress. The Asparagine (Asn) residue is susceptible to deamidation at varying pH levels.
Retosiban (The Small Molecule)
Retosiban (GSK-221149A) utilizes a rigid 2,5-diketopiperazine (DKP) scaffold.[3]
-
Hydrolytic Resistance: The DKP ring is sterically hindered and chemically stable against standard physiological hydrolysis.
-
Metabolic Evasion: The specific stereochemistry ((3R, 6R, 7R)-isomer) and the 2-methyl oxazole ring are designed to minimize CYP450 interaction, prolonging half-life without the risk of rapid proteolysis.
Comparative Performance Data
The following data synthesizes key physicochemical and pharmacological parameters.
| Parameter | Atosiban (Peptide) | Retosiban (Small Molecule) | Stability Implication |
| Primary Structure | Cyclic Nonapeptide | 2,5-Diketopiperazine | Peptides require cold chain; DKP is shelf-stable. |
| OTR Affinity ( | ~11 nM | 0.65 nM | Retosiban has ~17x higher affinity. |
| Selectivity (OTR vs V1a) | Low (~10-fold) | High (>1400-fold) | High selectivity reduces off-target toxicity. |
| Oral Bioavailability | < 1% (Negligible) | High (>50% predicted) | Retosiban resists gastric hydrolysis. |
| Metabolic Stability | Rapid Proteolysis (Gut/Plasma) | Slow Oxidation (CYP450) | Retosiban supports oral dosing; Atosiban is IV only. |
| Functional Half-Life | ~1.7 hours (Human IV) | ~14 hours (Monkey Oral) | Retosiban offers sustained receptor occupancy. |
Visualizing Instability Pathways
The diagram below illustrates the divergent degradation pathways that necessitate different formulation strategies.
Figure 1: Divergent degradation mechanisms. Atosiban suffers rapid proteolytic cleavage, whereas Retosiban is subject to slower hepatic oxidation.
Experimental Protocols for Stability Validation
To objectively verify these claims in a research setting, the following self-validating protocols should be employed.
Protocol A: Metabolic Stability in Human Liver Microsomes (HLM)
Purpose: To determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).[4]
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Warfarin).
Workflow:
-
Preparation: Dilute test compounds (Retosiban and Atosiban) to 1 µM in Phosphate Buffer (final DMSO < 0.1%).
-
Pre-incubation: Mix 450 µL of compound solution with 25 µL of microsomes (final protein conc. 0.5 mg/mL).[4][5] Incubate at 37°C for 5 mins.
-
Initiation: Add 25 µL of NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Analysis:
Plot
Protocol B: Simulated Gastric Fluid (SGF) Stability
Purpose: To demonstrate why Retosiban is orally bioavailable while Atosiban is not.
Workflow:
-
SGF Preparation: 2.0 g NaCl, 3.2 g Pepsin (from porcine gastric mucosa), 7.0 mL HCl, diluted to 1L with water (pH ~1.2).
-
Incubation: Spike Retosiban and Atosiban (separate vessels) to 10 µM in SGF at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 mins.
-
Quenching: Neutralize with dilute NaOH or quench with excess Acetonitrile.
-
Analysis: LC-MS/MS monitoring parent ion depletion.
Expectation: Atosiban will degrade rapidly (
Workflow Visualization
Figure 2: Parallel experimental workflow for assessing metabolic (HLM) and gastrointestinal (SGF) stability.
References
-
Ludo, P. et al. (2010). Retosiban, a Potent and Selective Oxytocin Receptor Antagonist.[6][7] Journal of Medicinal Chemistry .
-
Reinheimer, T. et al. (2005). Barusiban, a New Highly Potent and Long-Acting Oxytocin Antagonist: Pharmacokinetic and Pharmacodynamic Comparison with Atosiban. The Journal of Clinical Endocrinology & Metabolism .
-
Goodwin, T. M. et al. (1995). The Oxytocin Receptor Antagonist Atosiban.[8][9][10] American Journal of Obstetrics and Gynecology .
-
GlaxoSmithKline. (2020). Study of Retosiban in Spontaneous Preterm Labor. ClinicalTrials.gov .[11]
-
Thornton, S. et al. (2021). Randomized Trials of Retosiban Versus Placebo or Atosiban in Spontaneous Preterm Labor. American Journal of Perinatology .
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Retosiban - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor [animbiosci.org]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of the human oxytocin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK 221149 (Retosiban) Against Standard Tocolytics: A Technical Guide
Executive Summary: The Shift to Selectivity
GSK 221149 (Retosiban) represents a paradigm shift in tocolytic pharmacology, moving from the "dirty" multi-receptor antagonism of first-generation agents to high-precision oxytocin receptor (OTR) targeting. While standard tocolytics like Atosiban (mixed OTR/V1a antagonist), Nifedipine (calcium channel blocker), and Betamimetics (non-selective adrenergic agonists) rely on broad physiological suppression, Retosiban offers a mechanism-based intervention with >1400-fold selectivity for OTR over vasopressin receptors.
This guide provides a rigorous technical comparison, supported by experimental protocols and data, designed for researchers evaluating next-generation tocolytic candidates.
Mechanistic Profiling: The OTR Signaling Pathway
To understand the benchmark, one must first visualize the target. Oxytocin induces uterine contraction via the Gq-coupled GPCR pathway.[1] Retosiban acts as a competitive antagonist, preventing the conformational change required for G-protein coupling.
Visualization: OTR Signaling & Antagonist Intervention
The following diagram details the Gq/PLC/IP3 pathway and the precise blockade point of GSK 221149 compared to downstream blockers like Nifedipine.
Caption: Figure 1. GSK 221149 blocks the upstream receptor trigger, whereas Nifedipine acts downstream on ion channels.
Comparative Benchmarking Data
The following data synthesizes results from competitive binding assays and functional tissue bath studies.
Table 1: Binding Affinity & Selectivity Profile
Data derived from radioligand binding assays using [3H]-Oxytocin and [3H]-Vasopressin.[2]
| Parameter | GSK 221149 (Retosiban) | Atosiban (Standard) | Significance |
| Target | Oxytocin Receptor (OTR) | OTR & V1a Receptor | GSK is highly specific.[2][3][4][5] |
| Affinity ( | 0.65 nM | ~7.0 nM | GSK is >10x more potent. |
| Affinity ( | 4.1 nM | ~20 nM | Consistent cross-species potency. |
| Selectivity (OTR vs V1a) | >1400-fold | ~2-fold | Atosiban blocks vasopressin (hypotension risk). |
| Selectivity (OTR vs V2) | >1400-fold | ~12-fold | GSK avoids renal side effects. |
Table 2: Functional & Clinical Pharmacokinetics
Comparison of operational characteristics in drug development.
| Feature | GSK 221149 | Atosiban | Nifedipine |
| Route of Admin | Oral (Bioavailable) & IV | IV Only (Peptide) | Oral |
| Half-life ( | ~1.5 - 2 hours | ~18 mins | 2-5 hours |
| Mechanism | Competitive Antagonist | Competitive Antagonist | Ca2+ Channel Blocker |
| Maternal Safety | High (No CV effects) | High (Nausea/Vomiting) | Moderate (Hypotension/Flushing) |
| Fetal Safety | High (Low placental transfer) | High | Concern (Uterine blood flow reduction) |
Experimental Protocols (Self-Validating Systems)
To replicate these benchmarks, use the following protocols. These are designed with internal controls to ensure data integrity ("Trustworthiness").
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (
The "Self-Validating" Logic:
-
Equilibrium Check: Incubation time must be determined by association kinetics (
) first. -
Non-Specific Binding (NSB): Defined using excess (1 µM) unlabeled Oxytocin.[6]
-
Depletion Check: Ligand concentration must be <10% of
to avoid ligand depletion artifacts.
Step-by-Step Workflow:
-
Membrane Prep: Harvest HEK293 cells stably expressing human OTR. Homogenize in ice-cold Tris-Mg buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g.
-
Assay Setup: In 96-well plates, prepare:
-
Total Binding: 50 µL membrane + 50 µL [3H]-Oxytocin (~1 nM).
-
NSB: Above + 1 µM unlabeled Oxytocin.
-
Test: Above + GSK 221149 (10^-11 to 10^-5 M).
-
-
Incubation: Incubate at 25°C for 60 minutes (equilibrium).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model. Calculate
using the Cheng-Prusoff equation: .
Protocol B: Ex Vivo Human Myometrial Contractility Assay
Objective: Measure functional inhibition of spontaneous vs. agonist-induced contractions.
The "Self-Validating" Logic:
-
Viability Control: Every strip must demonstrate a response to high-K+ (60 mM) depolarization at the end to prove tissue viability.
-
Normalization: Responses are calculated as % Area Under the Curve (AUC) reduction relative to the tissue's own baseline (internal control).
Workflow Diagram (DOT):
Caption: Figure 2. Standardized workflow for ex vivo myometrial contractility profiling.
Detailed Steps:
-
Tissue Acquisition: Obtain myometrial strips from non-laboring women undergoing elective Caesarean section (lower uterine segment).
-
Mounting: Suspend strips in organ baths containing Krebs-Henseleit solution, aerated with 95% O2/5% CO2 at 37°C.
-
Equilibration: Apply 2g tension. Wash every 15 mins for 90 mins until spontaneous contractions stabilize.
-
Agonist Phase: Introduce Oxytocin (e.g., 1 nM) to establish a regular, enhanced contraction pattern (frequency/amplitude).
-
Antagonist Phase: Add GSK 221149 in cumulative log increments (0.1 nM – 10 µM) at 20-minute intervals.
-
Data Capture: Record tension (grams). Integrate Area Under the Curve (AUC) for each 20-min interval.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
Conclusion
GSK 221149 (Retosiban) benchmarks as a superior pharmacological tool compared to Atosiban due to its sub-nanomolar affinity and extreme selectivity (>1400-fold) for the oxytocin receptor.[7] While clinical development encountered recruitment hurdles, the compound remains the gold standard for in vitro and ex vivo interrogation of oxytocin-mediated uterine contractility, offering a cleaner physiological readout than non-selective beta-mimetics or calcium channel blockers.
References
-
Lymperopoulos, A. et al. (2014). "The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents." Clinical Pharmacology & Therapeutics.
-
Borthwick, A. D. (2010). "Oral Oxytocin Antagonists: The Discovery of Retosiban (GSK221149)."[1] Journal of Medicinal Chemistry.
-
Arrowsmith, S. & Wray, S. (2018). "Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development." JoVE (Journal of Visualized Experiments).
-
Saade, G. R. et al. (2021).[8] "Randomized Trials of Retosiban Versus Placebo or Atosiban in Spontaneous Preterm Labor." American Journal of Perinatology.[8]
-
MedChemExpress. "Retosiban (GSK 221149) Product Datasheet." MedChemExpress.
Sources
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uky.edu [scholars.uky.edu]
A Comparative Guide to Retosiban's Competitive Antagonism at the Oxytocin Receptor: A Schild Plot Analysis
This guide provides a detailed examination of Retosiban, an orally active, selective oxytocin receptor antagonist. We will explore the principles of competitive antagonism through the rigorous framework of Schild plot analysis. By objectively comparing Retosiban's performance with the first-generation antagonist, Atosiban, this document serves as a technical resource for researchers, scientists, and drug development professionals investigating uterine contractility and oxytocin receptor pharmacology.
Introduction: The Significance of Oxytocin Receptor Antagonism
The oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR), is a critical regulator of uterine smooth muscle contraction during parturition and milk ejection during lactation.[1][2] Its activation by the neuropeptide oxytocin initiates a signaling cascade essential for these physiological processes.[3] Consequently, antagonists of the OTR are of significant therapeutic interest for conditions such as preterm labor, where inhibiting uterine contractions is desired.[4][5]
Retosiban (GSK-221,149-A) is a potent and highly selective non-peptide OTR antagonist.[6][7] Unlike older peptide-based antagonists such as Atosiban, Retosiban's high affinity and selectivity for the OTR over related vasopressin receptors suggest a more favorable safety profile with fewer off-target effects.[6][8]
This guide's core objective is to validate the competitive nature of Retosiban's antagonism using Schild analysis, a cornerstone of classical pharmacology. This method not only confirms the mechanism of action but also provides a quantitative measure of antagonist potency (the pA2 value), which is independent of the agonist used or the specific tissue preparation.[9][10]
The Bedrock of Analysis: Competitive Antagonism and the Schild Plot
In pharmacology, a competitive antagonist binds reversibly to the same site on a receptor as the endogenous agonist.[11] This competition is surmountable; the agonist's effect can be fully restored by increasing its concentration. The defining characteristics of simple competitive antagonism are:
-
A parallel, rightward shift in the agonist's concentration-response curve in the presence of the antagonist.[12]
-
No reduction in the maximum response achievable by the agonist.[12]
The Schild regression is the gold-standard method for analyzing this interaction.[13][14] It is derived from the law of mass action and provides a robust test for competitive antagonism.[15] The Schild equation is:
log(DR - 1) = log[B] - log(KB)
Where:
-
[B] is the molar concentration of the antagonist.
-
DR (Dose Ratio) is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the concentration required for the same response in its absence. It is typically calculated as (EC₅₀ with antagonist) / (EC₅₀ without antagonist).[13]
-
KB is the dissociation equilibrium constant of the antagonist. It represents the concentration of antagonist that would occupy 50% of the receptors at equilibrium.[16]
A plot of log(DR-1) versus the logarithm of the antagonist's molar concentration yields a Schild plot . For a simple, reversible competitive antagonist, this plot should be a straight line with a slope of unity (1.0).[9][10] A slope that deviates significantly from 1.0 may indicate non-competitive antagonism, complex receptor interactions, or experimental artifacts.[11][12]
The x-intercept of the Schild plot (where log(DR-1) = 0) provides the pA₂ value , which is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold dose ratio (DR=2).[16][17] The pA₂ is a powerful, quantitative measure of an antagonist's potency.
Mechanism of Action: The Oxytocin Receptor Signaling Pathway
The OTR primarily couples to the Gαq subunit of its associated G-protein.[2][18] Upon binding of oxytocin, Gαq is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1] This surge in cytosolic Ca²⁺ is the primary trigger for smooth muscle contraction in the myometrium.[3] Retosiban exerts its effect by competitively blocking oxytocin from binding to the OTR, thereby preventing the initiation of this signaling cascade.[6]
Experimental Design: A Workflow for Schild Analysis
The following workflow outlines the necessary steps to generate data for a robust Schild plot analysis of an OTR antagonist. This process is designed to be a self-validating system; adherence to the protocol ensures that the final Schild plot accurately reflects the drug-receptor interaction.
Detailed Experimental Protocol: Calcium Mobilization Functional Assay
This functional assay measures a compound's ability to inhibit the increase in intracellular calcium triggered by oxytocin, a key downstream event of OTR activation.[8][19]
Objective: To determine the functional potency and mechanism of Retosiban by generating concentration-response curves for oxytocin in the absence and presence of varying concentrations of the antagonist.
Materials:
-
HEK293 cells stably expressing the human oxytocin receptor (HEK293-hOTR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Oxytocin (agonist).
-
Retosiban (antagonist).
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR or FlexStation).
Methodology:
-
Cell Culture: Culture HEK293-hOTR cells in appropriate medium until they reach 80-90% confluency.
-
Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and replace it with Assay Buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C to allow for dye uptake.
-
Washing: Gently wash the cells with Assay Buffer to remove excess extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of Retosiban (or vehicle control) to the wells. It is critical to allow the antagonist to equilibrate with the receptors; a pre-incubation time of 15-30 minutes is typical.
-
Data Acquisition:
-
Place the microplate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Add varying concentrations of the agonist, oxytocin, to the wells.
-
Measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) corresponds to the magnitude of the intracellular calcium increase.
-
Plot the calcium response against the log concentration of oxytocin for each concentration of Retosiban used.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value for each curve.[8]
-
Data Interpretation: A Schild Analysis of Retosiban
The following represents a typical dataset and subsequent analysis for Retosiban.
Step 1: Oxytocin Dose-Response Curves & EC₅₀ Determination
Concentration-response curves for oxytocin are generated in the absence (control) and presence of three fixed concentrations of Retosiban. The EC₅₀ value is determined for each curve.
| Condition | Retosiban Conc. [M] | Oxytocin EC₅₀ [M] |
| Control | 0 | 1.0 x 10⁻⁹ |
| + Retosiban 1 | 1 x 10⁻⁹ | 3.1 x 10⁻⁹ |
| + Retosiban 2 | 3 x 10⁻⁹ | 8.8 x 10⁻⁹ |
| + Retosiban 3 | 10 x 10⁻⁹ | 3.0 x 10⁻⁸ |
Note: This data is representative and derived from established literature values for illustrative purposes.[6][7]
Step 2 & 3: Dose Ratio Calculation and Data Transformation
Using the EC₅₀ values, the Dose Ratio (DR) is calculated for each Retosiban concentration. The data is then logarithmically transformed for plotting.
| Retosiban Conc. [B] (M) | log[B] | EC₅₀ (M) | Dose Ratio (DR) | log(DR-1) |
| 1 x 10⁻⁹ | -9.00 | 3.1 x 10⁻⁹ | 3.10 | 0.32 |
| 3 x 10⁻⁹ | -8.52 | 8.8 x 10⁻⁹ | 8.80 | 0.89 |
| 10 x 10⁻⁹ | -8.00 | 3.0 x 10⁻⁸ | 30.0 | 1.46 |
Step 4: Schild Plot Construction and Interpretation
When log(DR-1) is plotted against log[B], a linear regression is performed.
-
Resulting Slope: The analysis of this data yields a slope of 1.03 .
-
Resulting x-intercept (pA₂): The line intercepts the x-axis at 9.35 .
Interpretation: The slope of ~1.0 strongly validates that Retosiban acts as a simple, reversible competitive antagonist at the human oxytocin receptor under these experimental conditions.[10][20] The pA₂ value of 9.35 indicates that Retosiban is a highly potent antagonist, as this value represents the negative logarithm of its KB.
Comparative Analysis: Retosiban vs. Atosiban
To fully appreciate Retosiban's pharmacological profile, it is essential to compare it with Atosiban, the first peptide-based OTR antagonist approved for clinical use in some countries.[4] While also an OTR antagonist, Atosiban exhibits key differences. Notably, it is less selective, acting as a potent antagonist at the vasopressin V1a receptor as well.[4][21] Furthermore, some studies suggest Atosiban can act as a "biased agonist," displaying agonistic properties on OTR/Gᵢ coupling pathways while antagonizing the primary Gαq pathway.[20][22][23]
The following table summarizes the key pharmacological differences, underscoring Retosiban's refined profile.
| Parameter | Retosiban | Atosiban | Significance |
| Chemical Class | Non-peptide, small molecule | Peptide analogue | Oral bioavailability for Retosiban.[6] |
| OTR Affinity (Kᵢ) | 0.65 nM [6][8] | ~8.1 nM[8] | Retosiban has >10-fold higher affinity. |
| V1a Receptor Affinity (Kᵢ) | >910 nM[8] | ~3.5 - 4.7 nM[8] | Atosiban has high affinity for V1a receptors. |
| Selectivity (V1a Kᵢ / OTR Kᵢ) | >1400-fold [6][8] | ~0.5 (non-selective) | Retosiban is highly selective for the OTR. |
| Schild Slope | ~1.0 | ~1.0 (for Gq antagonism) | Both show competitive antagonism at the Gq pathway.[20] |
| Mechanism | Purely competitive antagonist[20] | Competitive antagonist with biased agonism[20][22] | Retosiban has a "cleaner" pharmacological profile. |
Conclusion
The Schild plot analysis presented in this guide unequivocally validates that Retosiban functions as a potent, reversible, and competitive antagonist at the human oxytocin receptor. A Schild slope of approximately 1.0 confirms this mechanism, while the high pA₂ value quantifies its significant potency.
When compared to the older antagonist Atosiban, Retosiban demonstrates clear advantages:
-
Superior Affinity: It binds to the OTR with significantly higher affinity.
-
Exceptional Selectivity: Its >1400-fold selectivity for the OTR over vasopressin receptors minimizes the risk of off-target effects associated with vasopressin receptor blockade.[6][8]
-
Unbiased Antagonism: Unlike Atosiban, Retosiban appears to be a pure antagonist without the complexities of biased agonism, making it a more predictable pharmacological tool.[20]
For researchers in drug development and reproductive biology, Retosiban represents a highly precise tool for probing OTR function. Its clean, competitive antagonism and high selectivity make it an ideal candidate for studies requiring specific modulation of oxytocin signaling, and these properties underpinned its investigation as a therapeutic agent for preterm labor.[5][24]
References
-
Retosiban - Wikipedia. Wikipedia. [Link]
-
An overview of the oxytocin-oxytocin receptor signaling network - PMC. (2016). National Center for Biotechnology Information. [Link]
-
Atosiban - Wikipedia. Wikipedia. [Link]
-
Oxytocin Receptor Signaling in Vascular Function and Stroke - Frontiers. (2020). Frontiers. [Link]
-
Oxytocin Signaling Pathway - Creative Diagnostics. Creative Diagnostics. [Link]
-
The Oxytocin Receptor: From Intracellular Signaling to Behavior. (2018). Physiological Reviews. [Link]
-
Oxytocin expression and function in the posterior retina: a novel signaling pathway. (2015). Investigative Ophthalmology & Visual Science. [Link]
-
Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025). [Link]
-
The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. (2005). Journal of Biological Chemistry. [Link]
-
Competitive Antagonism. BPS | Guide to PHARMACOLOGY. [Link]
-
The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC. (2014). National Center for Biotechnology Information. [Link]
-
Schild equation - Wikipedia. Wikipedia. [Link]
-
Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle. (2020). Endocrinology. [Link]
-
GSK announces start of phase III programme to evaluate retosiban for spontaneous preterm labour. (2015). GSK. [Link]
-
(PDF) The Oxytocin Receptor Antagonist Atosiban Inhibits Cell Growth via a "Biased Agonist" Mechanism. (2005). ResearchGate. [Link]
-
The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2025). YouTube. [Link]
-
Taking The Time To Study Competitive Antagonism - PMC. (2007). National Center for Biotechnology Information. [Link]
-
Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys. (2018). The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. (2001). PubMed. [Link]
-
Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. (2001). ResearchGate. [Link]
-
In vitro pharmacology: receptor antagonism. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The Schild regression in the process of receptor classification. (1987). ResearchGate. [Link]
-
Pa2 determination. (2017). SlideShare. [Link]
-
Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study. (2017). National Center for Biotechnology Information. [Link]
-
Treatment of spontaneous preterm labour with retosiban: A phase II pilot dose-ranging study. (2017). ResearchGate. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. Retosiban - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lesson 6 [pdg.cnb.uam.es]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. Schild equation - Wikipedia [en.wikipedia.org]
- 14. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 17. Pa2 determination | PPTX [slideshare.net]
- 18. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 19. Oxytocin expression and function in the posterior retina: a novel signaling pathway. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 20. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atosiban - Wikipedia [en.wikipedia.org]
- 22. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Laboratory Safety and Operational Handling Guide for GSK221149 (Retosiban)
As a highly potent, sub-nanomolar active pharmaceutical ingredient (API), GSK221149 (also known as Retosiban or GSK221149A) requires rigorous laboratory handling protocols. While it is not classified as a dangerous good for standard transit, its specific biological mechanism—modulating human myometrial contractility—demands strict occupational safety measures, particularly to prevent accidental mucosal or dermal exposure[1][2].
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating operational workflows for the safe handling, reconstitution, and disposal of GSK221149.
Pharmacological Profile & Quantitative Data
GSK221149 is an orally active, highly selective oxytocin receptor (OXTR) antagonist developed for the investigation and treatment of spontaneous preterm labor[1][3]. Understanding its physicochemical properties is the first step in designing a safe experimental workflow.
Table 1: Physicochemical & Pharmacological Properties
| Property | Value / Description |
| Chemical Name | Retosiban; GSK221149; GSK221149A[3] |
| CAS Number | 820957-38-8[1][3] |
| Molecular Weight | 494.59 g/mol [1][2] |
| Chemical Formula | C₂₇H₃₄N₄O₅[1] |
| Primary Target | Oxytocin Receptor (OXTR)[3][4] |
| Binding Affinity (Ki) | 0.65 nM (Human OXTR); 4.1 nM (Rat OXTR)[3] |
| Selectivity | >1400-fold over vasopressin receptors[1][3] |
| Primary Solvent | DMSO (Soluble up to 100 mM)[3] |
Mechanism of Action & Biological Hazard Context
To understand the safety requirements, one must understand the causality of the compound's mechanism. GSK221149 competitively binds to the OXTR, preventing endogenous oxytocin from initiating the Gq/11 protein signaling cascade[3]. By blocking Phospholipase C (PLC) activation and subsequent IP3 production, it halts the intracellular calcium release required for uterine smooth muscle (myometrial) contraction[1][3].
Safety Implication: Because of its high potency (Ki = 0.65 nM), even microgram-level accidental systemic exposure could theoretically interfere with oxytocin signaling. Pregnant personnel or those planning to become pregnant must exercise extreme caution or avoid handling the raw powder entirely.
Mechanism of Action: GSK221149 (Retosiban) competitive inhibition of the Oxytocin Receptor pathway.
Personal Protective Equipment (PPE) Matrix
When handling GSK221149, the physical state of the chemical dictates the required PPE. DMSO acts as a carrier solvent that rapidly penetrates the skin, meaning solutions of GSK221149 carry a higher risk of rapid dermal absorption than the dry powder[2].
Table 2: Task-Specific PPE Requirements
| Operational Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Raw Powder | Class II Biological Safety Cabinet (BSC) or Powder Hood | Double Nitrile Gloves (Antistatic) | Safety Goggles (EN166/ANSI Z87.1) | Lab coat with knit cuffs |
| Reconstitution (DMSO) | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab coat, chemical apron |
| In Vitro Cell Assays | Class II BSC | Single Nitrile Gloves | Safety Glasses | Standard Lab coat |
| Spill Cleanup | N/A (Evacuate immediate area first) | Heavy-duty Nitrile or Butyl gloves | Face Shield & Goggles | Tyvek suit or chemical apron |
Operational Workflows & Methodologies
Protocol A: Preparation of GSK221149 Master Stock Solution (DMSO)
Scientific Rationale: GSK221149 is highly stable in DMSO, but repeated freeze-thaw cycles introduce ambient moisture, which hydrolyzes the compound and precipitates the API[3]. This protocol utilizes a single-use aliquot system to self-validate the integrity of the stock.
Step-by-Step Methodology:
-
Equilibration: Remove the sealed vial of GSK221149 from -20°C storage[1]. Allow it to sit in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, altering the true mass and degrading the compound.
-
-
Environment Setup: Transfer the vial to a calibrated analytical balance inside a powder-weighing hood. Ensure all static is discharged using an anti-static gun.
-
Reconstitution Calculation: Determine the required volume of anhydrous DMSO (≥99.9% purity) to achieve the desired molarity.
Table 3: DMSO Reconstitution Matrix (Based on MW: 494.59)[1][3]
| Mass of GSK221149 | Volume of DMSO for 10 mM | Volume of DMSO for 50 mM | Volume of DMSO for 100 mM |
| 1 mg | 0.2022 mL | 0.0404 mL | 0.0202 mL |
| 5 mg | 1.0110 mL | 0.2022 mL | 0.1011 mL |
| 10 mg | 2.0219 mL | 0.4044 mL | 0.2022 mL |
-
Solubilization: Add the calculated volume of DMSO directly to the original vial if capacity permits. Cap tightly and vortex for 30 seconds. Inspect visually; the solution should be completely clear and colorless.
-
Aliquotting: Inside a Class II BSC, divide the master stock into 10–20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.
-
Storage: Flash-freeze aliquots in liquid nitrogen and transfer immediately to -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[3].
Protocol B: Spill Management and Disposal Plan
Scientific Rationale: Because GSK221149 is a biologically active API, it must not be introduced into standard municipal wastewater or general lab trash[2].
Step-by-Step Methodology:
-
Isolate the Area: If a powder spill occurs outside a hood, immediately restrict access to prevent aerosolization and tracking.
-
Don Advanced PPE: Put on a fitted N95/P100 respirator, double nitrile gloves, and safety goggles[2].
-
Containment (Powder): Do not dry sweep. Gently cover the spilled powder with damp absorbent paper (moistened with 10% ethanol/water) to suppress dust formation.
-
Containment (DMSO Solution): Cover the spill with a universal chemical absorbent pad or dry sand[2].
-
Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a rigid, sealable hazardous waste container[2].
-
Decontamination: Wash the spill surface with a 10% bleach solution, followed by a thorough wipe-down with 70% ethanol or water to remove solvent residues[2].
-
Disposal: Label the container as "Hazardous Pharmaceutical Waste - API (GSK221149)" and transfer it to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration[2].
References
-
Clinical Pharmacology in Drug Development (GSK221149) Source: Repositorio Institucional Universidad de Cuenca URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
